Cytarabine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7-,8-/m1/s1/i1+1,2+1,5+1 |
InChI Key |
UHDGCWIWMRVCDJ-QEDKJTRKSA-N |
Isomeric SMILES |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Cytarabine-13C3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cytarabine-13C3, a critical isotopically labeled internal standard for quantitative studies of the antineoplastic agent Cytarabine (also known as Ara-C). This document outlines a generalized synthetic approach, purification methodologies, and the biological context of Cytarabine's mechanism of action.
Introduction
Cytarabine is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. As a pyrimidine nucleoside analog, it disrupts DNA synthesis, primarily targeting rapidly dividing cancer cells. Accurate quantification of Cytarabine and its metabolites in biological matrices is paramount for pharmacokinetic studies, dose optimization, and understanding drug resistance. This compound, with three carbon-13 isotopes incorporated into its cytosine ring, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision.
While specific, proprietary synthesis protocols for this compound are not publicly available, this guide consolidates established chemical principles for the synthesis of labeled nucleoside analogs and purification techniques applicable to Cytarabine to provide a robust framework for its production in a research setting.
Synthetic Approach for this compound
The synthesis of this compound involves the coupling of a 13C-labeled cytosine base with an arabinose sugar derivative, followed by deprotection steps. The key challenge lies in the stereoselective formation of the β-anomer of the glycosidic bond. A generalized synthetic workflow is presented below.
Key Experimental Protocols
2.1.1. Synthesis of 13C3-Labeled Cytosine:
The synthesis of the isotopically labeled pyrimidine base is a critical first step. A common approach involves the condensation of a 13C-labeled urea with a 13C-labeled malic acid derivative, followed by amination and cyclization. The specific positions of the 13C labels (e.g., at C4, C5, and C6) would be determined by the choice of labeled starting materials.
2.1.2. Preparation of a Protected Arabinofuranose Derivative:
Arabinose is protected to prevent unwanted side reactions during the glycosylation step. A typical procedure involves the acetylation of arabinose to form 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose. This protected sugar is then halogenated, for example, with HBr in acetic acid, to yield a reactive glycosyl bromide.
2.1.3. Glycosylation Reaction:
The key bond-forming step is the Vorbrüggen glycosylation. The silylated 13C3-labeled cytosine is reacted with the protected arabinofuranosyl halide in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction must be carefully controlled to favor the formation of the desired β-anomer.
2.1.4. Deprotection:
The protecting groups on the sugar moiety are removed to yield the final product. A common method is Zemplén deacetylation, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide in methanol.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any α-anomer that may have formed. High-performance liquid chromatography (HPLC) is the method of choice for achieving the high purity required for an internal standard.
The Role of Cytarabine-13C3 in Elucidating DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine, a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Understanding the precise mechanisms of its uptake, metabolism, and interaction with cellular machinery is paramount for optimizing therapeutic strategies and overcoming resistance. The use of stable isotope-labeled cytarabine, specifically Cytarabine-13C3, offers a powerful tool for researchers to trace the metabolic fate of the drug and its incorporation into DNA with high precision. This technical guide provides an in-depth overview of the role of this compound in DNA synthesis inhibition studies, detailing its mechanism of action, experimental protocols for its use, and the signaling pathways it perturbs.
Introduction to Cytarabine and the Significance of Isotopic Labeling
Cytarabine, also known as arabinosylcytosine (Ara-C), is a synthetic pyrimidine nucleoside analog that has been a mainstay in the treatment of acute myeloid leukemia (AML) and other leukemias for decades.[1] Its structural similarity to the natural nucleoside deoxycytidine allows it to be transported into cells and subsequently phosphorylated to its active form, cytarabine triphosphate (Ara-CTP).[2][3] Ara-CTP then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S phase of the cell cycle.[1] The incorporation of Ara-C into DNA sterically hinders the rotation of the DNA molecule and inhibits the function of DNA polymerase, ultimately leading to chain termination and the cessation of DNA replication and repair.[1]
The use of stable isotope-labeled compounds, such as this compound, has revolutionized the study of drug metabolism and pharmacokinetics. This compound is a variant of cytarabine in which three carbon atoms in the pyrimidine ring are replaced with the heavy isotope ¹³C. This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that can be accurately detected and quantified using mass spectrometry (MS). This allows researchers to differentiate the exogenously administered drug and its metabolites from their endogenous counterparts, enabling precise tracking of the drug's journey from cellular uptake to its ultimate incorporation into the genome.
Mechanism of Action: A Deeper Dive
The anti-leukemic activity of cytarabine is a multi-step process that begins with its transport into the cell and culminates in the induction of apoptosis.
2.1. Cellular Uptake and Metabolic Activation:
Cytarabine is hydrophilic and requires specialized membrane proteins, primarily the human equilibrative nucleoside transporter 1 (hENT1), for entry into cells. Once inside the cell, it undergoes a series of phosphorylation steps to become the active triphosphate form, Ara-CTP. This process is catalyzed by three key enzymes:
-
Deoxycytidine kinase (dCK): Catalyzes the initial and rate-limiting step of converting Ara-C to Ara-C monophosphate (Ara-CMP).
-
Deoxycytidylate kinase (dCMPK): Phosphorylates Ara-CMP to Ara-C diphosphate (Ara-CDP).
-
Nucleoside diphosphate kinase (NDPK): Completes the activation by converting Ara-CDP to Ara-CTP.
2.2. Inhibition of DNA Synthesis:
Ara-CTP is the key effector molecule that disrupts DNA synthesis through two primary mechanisms:
-
Competitive Inhibition of DNA Polymerase: Ara-CTP competes with the natural substrate, dCTP, for the active site of DNA polymerases.
-
Incorporation into DNA and Chain Termination: DNA polymerases can incorporate Ara-CMP into the growing DNA strand. The presence of the arabinose sugar moiety in place of deoxyribose distorts the DNA helix and creates a steric hindrance that makes it difficult for the polymerase to add the next nucleotide, effectively terminating DNA chain elongation.
2.3. Induction of Apoptosis:
The cellular stress induced by DNA synthesis inhibition triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis. Key signaling pathways implicated in cytarabine-induced apoptosis are discussed in detail in Section 6.
Quantitative Analysis Using this compound
The use of this compound as an internal standard and tracer in mass spectrometry-based assays allows for highly accurate and sensitive quantification of the drug and its metabolites in various biological matrices.
Table 1: Quantitative Data on Cytarabine's Effects
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | HL-60 | 37 nM | Inhibition of proliferation | |
| ML-1 | 17 nM | Inhibition of proliferation | ||
| Raji | 16 nM | Inhibition of proliferation | ||
| Jurkat | 72 nM | Inhibition of proliferation | ||
| Cell Cycle Arrest | HL-60 | 2.5 and 15 µM | G0/G1 phase arrest | |
| Intracellular Ara-CTP | AML Blasts | Standard Dose | Detectable levels | |
| AML Blasts | High Dose | 27-fold increase vs. standard dose | ||
| DNA Polymerase Inhibition | L5178Y cells | 10 µM Ara-C (in vitro) | 57% inhibition (0.5h), 80% inhibition (3h) |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on DNA synthesis inhibition.
4.1. Cell Culture and Drug Treatment:
-
Cell Culture: Culture leukemia cell lines (e.g., HL-60, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 5 x 10⁵ cells/mL in sterile culture plates.
-
Drug Preparation: Prepare a stock solution of this compound (commercially available from suppliers such as Cayman Chemical and Simson Pharma) in sterile, nuclease-free water or DMSO. Further dilute the stock solution to the desired final concentrations in the culture medium.
-
Treatment: Add the diluted this compound to the cell cultures and incubate for the desired time points (e.g., 4, 8, 24, 48 hours). Include an untreated control group for comparison.
4.2. Quantification of Intracellular Ara-CTP-13C3 by LC-MS/MS:
-
Metabolite Extraction:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 500 µL of ice-cold 80% methanol.
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing on ice.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM dimethylhexylamine (DMHA) in water, pH 7) and an organic component (e.g., 5 mM DMHA in 50:50 acetonitrile:water).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transition for Ara-CTP-13C3. The exact m/z values will depend on the specific labeling pattern of the ¹³C atoms.
-
Quantify the amount of Ara-CTP-13C3 by comparing its peak area to a standard curve generated with known concentrations of the labeled compound.
-
4.3. Measurement of this compound Incorporation into DNA:
-
Genomic DNA Isolation:
-
Harvest and wash the cells as described in section 4.2.1.
-
Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
DNA Digestion:
-
Quantify the isolated DNA using a fluorometric method (e.g., PicoGreen assay).
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis of Labeled Deoxycytidine:
-
Analyze the digested DNA sample by LC-MS/MS.
-
Separate the nucleosides on a C18 column.
-
Use a mass spectrometer to detect and quantify the amount of ¹³C-labeled deoxycytidine (derived from the incorporated this compound) relative to the total amount of deoxycytidine.
-
Mandatory Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by cytarabine and a general experimental workflow for studying its effects.
Key Signaling Pathways in Cytarabine-Induced Apoptosis
The inhibition of DNA synthesis by cytarabine triggers a complex network of signaling pathways that converge on the induction of apoptosis.
6.1. The Intrinsic (Mitochondrial) Apoptosis Pathway:
Cytarabine treatment leads to the upregulation of several pro-apoptotic BH3-only proteins, including Bim, Puma, and Noxa. These proteins act to neutralize anti-apoptotic Bcl-2 family members, such as Mcl-1, leading to the activation of the effector proteins Bax and Bak. Activated Bax and Bak permeabilize the outer mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade and executes apoptosis.
6.2. The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:
DNA damage induced by cytarabine can activate the p38 MAPK signaling pathway. Activated p38 MAPK can contribute to apoptosis through various mechanisms, including the phosphorylation of H2AX (a marker of DNA double-strand breaks) and the downregulation of the anti-apoptotic protein Mcl-1.
6.3. The AKT/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Cytarabine has been shown to inactivate Akt and inhibit mTOR signaling. Inactivation of Akt can lead to the activation of GSK3β, which in turn can promote the transcription of pro-apoptotic factors like Noxa. Inhibition of the mTOR pathway can also sensitize leukemic cells to the cytotoxic effects of cytarabine.
Conclusion
The use of this compound provides a robust and precise method for investigating the intricate mechanisms of DNA synthesis inhibition by this important chemotherapeutic agent. By enabling the accurate tracing and quantification of the drug and its metabolites, researchers can gain deeper insights into its pharmacokinetics, metabolic activation, and incorporation into DNA. This knowledge is crucial for the development of more effective treatment regimens, the identification of biomarkers for drug response and resistance, and the design of novel therapeutic strategies to improve outcomes for patients with hematological malignancies. The experimental protocols and signaling pathway overviews provided in this guide serve as a valuable resource for scientists and drug development professionals working in this critical area of cancer research.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin, the mTOR kinase inhibitor, sensitizes acute myeloid leukemia cells, HL-60 cells, to the cytotoxic effect of arabinozide cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytarabine-13C3 as a Tracer in Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, functions as a nucleoside analog that disrupts DNA synthesis. While its mechanism of action is well-understood, the precise metabolic fate of cytarabine and its broader impact on cellular metabolism are areas of active investigation. The use of stable isotope-labeled tracers, particularly Cytarabine-13C3, offers a powerful methodology to dissect these complex metabolic networks. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using this compound as a tracer in metabolic pathway analysis. By tracing the journey of the 13C-labeled carbon atoms, researchers can quantify the flux through cytarabine's own activation and catabolic pathways and elucidate its downstream effects on nucleotide metabolism and interconnected pathways, ultimately paving the way for novel therapeutic strategies and a deeper understanding of drug resistance.
Introduction: The Principle of Stable Isotope Tracing with this compound
Stable isotope tracing is a robust technique used to follow the course of atoms through metabolic pathways.[1][2] By replacing a standard nutrient or drug with its isotopically labeled counterpart (e.g., substituting three 12C atoms with 13C in cytarabine), researchers can track the labeled molecule and its metabolic products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
When this compound is introduced to cells, it is taken up and metabolized alongside its unlabeled counterpart. Mass spectrometry can then distinguish between the unlabeled (M+0) and labeled (M+3) forms of cytarabine and its downstream metabolites. This allows for the precise quantification of:
-
Drug Metabolism and Activation: The rate of conversion of this compound into its active form, ara-CTP-13C3, and its inactive metabolite, ara-U-13C3.
-
Metabolic Flux: The rate of flow of metabolites through specific pathways influenced by cytarabine treatment.
-
Nutrient Contribution: The relative contribution of cytarabine's carbon skeleton to other metabolic pools, although this is expected to be minimal given its primary role in DNA incorporation.
-
Pathway Perturbations: How cytarabine affects the flux of central carbon metabolism, such as the pentose phosphate pathway (PPP) and purine/pyrimidine synthesis, by observing changes in the labeling patterns of key metabolites.
Cytarabine Metabolic and Signaling Pathways
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis.[4] This process begins with its transport into the cell and a series of phosphorylation steps to become the active triphosphate form.
Metabolic Activation and Catabolism Pathway
Cytarabine is a prodrug that must be anabolized to its active form, cytarabine triphosphate (ara-CTP), and can be catabolized to the inactive uracil arabinoside (ara-U).[5]
-
Activation (Anabolic) Pathway:
-
Cytarabine (ara-C) is transported into the cell by nucleoside transporters (e.g., hENT1).
-
Deoxycytidine kinase (dCK) phosphorylates ara-C to ara-C monophosphate (ara-CMP).
-
Cytidine monophosphate kinase (CMPK) further phosphorylates ara-CMP to ara-C diphosphate (ara-CDP).
-
Nucleoside diphosphate kinases (NDPKs) complete the activation by phosphorylating ara-CDP to ara-CTP.
-
Ara-CTP is incorporated into DNA by DNA polymerases, leading to chain termination and cell death.
-
-
Inactivation (Catabolic) Pathway:
-
Cytidine deaminase (CDA) can deaminate ara-C in the plasma and within cells to the inactive ara-U.
-
Deoxycytidylate deaminase can convert ara-CMP to the inactive ara-UMP.
-
The balance between the activating kinase (dCK) and deactivating deaminases is a critical determinant of cytarabine's efficacy.
Purine Metabolism and Cytarabine Resistance
Recent studies using stable isotope tracing with labeled adenosine and adenine have uncovered a link between purine metabolism and cytarabine resistance in acute myeloid leukemia (AML) cells. This pathway highlights how cancer cells can adapt their metabolism to circumvent chemotherapy.
-
Signaling Logic:
-
External purine metabolites (e.g., adenosine) are taken up by leukemia cells.
-
These are converted through various pathways into adenosine monophosphate (AMP).
-
AMP is subsequently converted to deoxyadenosine triphosphate (dATP).
-
Increased intracellular dATP levels promote the formation of SAMHD1 tetramers.
-
The tetrameric form of SAMHD1 is an active dNTPase that can dephosphorylate and inactivate ara-CTP, thus conferring resistance.
-
Experimental Protocols
A successful this compound tracing experiment requires careful planning and execution, from cell culture to data analysis. The following protocol is a synthesized methodology based on established practices in stable isotope tracing and specific analytical methods for cytarabine.
Cell Culture and Isotope Labeling
-
Media Preparation: Use a base medium deficient in cytidine and deoxycytidine to maximize the uptake and utilization of the labeled cytarabine. The medium should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize competition from unlabeled nucleosides present in standard FBS.
-
Cell Seeding: Seed leukemia cell lines (e.g., MOLM-13, KG-1) at a density that allows for logarithmic growth throughout the experiment.
-
Adaptation: If cells are not typically grown in media with dFBS, adapt them for several passages before the experiment.
-
Labeling: Replace the standard medium with the pre-warmed labeling medium containing a known concentration of this compound. The concentration should be based on prior dose-response studies (e.g., IC50 values).
-
Time Course: Collect samples at multiple time points (e.g., 0, 4, 8, 24 hours) to assess the dynamics of label incorporation and to ensure an isotopic steady state is reached for downstream metabolites.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity to preserve the in-vivo metabolic state. For suspension cells, this can be achieved by centrifuging the cells and immediately adding ice-cold 80% methanol.
-
Cell Lysis: Lyse the cells by vortexing and freeze-thaw cycles.
-
Extraction: Incubate the cell lysate at -20°C to precipitate proteins and other macromolecules.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) at 4°C and collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. Store dried samples at -80°C until analysis.
LC-MS/MS Analysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying the isotopic enrichment of cytarabine and its metabolites.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Chromatography: Use a column suitable for polar molecules, such as a HILIC or a high-strength silica T3 column, to achieve separation of cytarabine from its endogenous, isobaric interference, cytidine.
-
Ionization: Employ electrospray ionization (ESI), typically in positive or negative ion mode depending on the specific metabolites.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (Q1) and a fragment ion (Q3) for each metabolite and its labeled isotopologues.
Data Presentation and Interpretation
Quantitative Data Tables
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fraction of each metabolite pool that contains a certain number of 13C atoms.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Cytarabine Metabolites This table illustrates the expected data from tracing this compound through its primary metabolic pathway.
| Metabolite | Time Point | M+0 (Unlabeled) | M+3 (Labeled) | % Labeled |
| Cytarabine (ara-C) | 4h | 25% | 75% | 75.0% |
| 8h | 10% | 90% | 90.0% | |
| ara-CMP | 4h | 50% | 50% | 50.0% |
| 8h | 20% | 80% | 80.0% | |
| ara-CTP | 4h | 70% | 30% | 30.0% |
| 8h | 40% | 60% | 60.0% | |
| ara-U | 4h | 85% | 15% | 15.0% |
| 8h | 75% | 25% | 25.0% |
Table 2: LC-MS/MS MRM Transitions for this compound and its Metabolites This table provides the specific mass transitions that would be monitored in an LC-MS/MS experiment. The transitions for unlabeled cytarabine and ara-U are based on published methods. The labeled transitions are projected based on the addition of three 13C atoms.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Ionization Mode |
| Cytarabine (ara-C) | 244.0 | 112.0 | Positive |
| This compound | 247.0 | 115.0 | Positive |
| Ara-U | 245.1 | 113.1 | Negative |
| Ara-U-13C3 | 248.1 | 116.1 | Negative |
| ara-CTP | 484.0 | 159.0 (Phosphate) | Negative |
| ara-CTP-13C3 | 487.0 | 159.0 (Phosphate) | Negative |
Table 3: Impact of Cytarabine on Purine Metabolite Pools This table presents example data adapted from a study investigating the metabolic response to cytarabine, showcasing how tracing other labeled compounds (like 13C-adenine) can reveal cytarabine's impact. Data represents the fold change in labeled metabolite abundance after cytarabine treatment.
| Labeled Metabolite | Fold Change (+ Ara-C vs. Control) |
| 13C-AMP | +1.5 |
| 13C-GMP | +2.0 |
| 13C-IMP | +1.2 |
| 13C-dATP | +5.0 |
| 13C-dGTP | +1.8 |
Conclusion and Future Directions
The use of this compound as a metabolic tracer is an emerging frontier with the potential to significantly advance our understanding of this critical anticancer agent. While its application for full metabolic flux analysis is still in its infancy, the principles and protocols outlined in this guide provide a solid framework for researchers to begin exploring its metabolic fate and influence on the broader cellular network. By combining stable isotope tracing with advanced analytical techniques and computational modeling, it will be possible to identify key nodes of metabolic vulnerability, uncover novel mechanisms of drug resistance, and ultimately design more effective, personalized therapeutic strategies for patients with leukemia and other cancers. Future studies should focus on applying this technique to patient-derived samples and integrating the resulting metabolic data with other 'omics' datasets to build a comprehensive, systems-level view of cytarabine's action.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cytarabine-13C3 in Leukemia Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational knowledge and proposed preliminary studies involving Cytarabine-13C3 in leukemia cell lines. The document is intended to serve as a resource for researchers and professionals in the field of oncology drug development, offering insights into the mechanism of action of cytarabine, its metabolic fate, and the rationale for using stable isotope-labeled analogs in preclinical research. While direct studies on this compound are not extensively published, this guide synthesizes existing data on cytarabine (Ara-C) and outlines the experimental framework for utilizing its 13C-labeled counterpart to elucidate its metabolic flux and target engagement in leukemia cells.
Introduction to Cytarabine and the Rationale for 13C Labeling
Cytarabine, a pyrimidine nucleoside analog, is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Its efficacy is predicated on its intracellular conversion to the active triphosphate form, Ara-CTP, which acts as a competitive inhibitor of DNA polymerase and terminates DNA chain elongation, leading to cell cycle arrest and apoptosis.[1][3]
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. By tracing the incorporation of the heavy isotope, researchers can quantitatively map the metabolic fate of the drug, a process known as metabolic flux analysis.[4] This approach can provide critical insights into the drug's mechanism of action, identify pathways of resistance, and inform the development of more effective therapeutic strategies.
Quantitative Data on Cytarabine's Effects in Leukemia Cell Lines
Numerous studies have characterized the in vitro effects of unlabeled cytarabine (Ara-C) on various leukemia cell lines. This data provides a crucial baseline for designing and interpreting studies with this compound.
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HL-60 | Varies (sensitive) | 72 | MTT | |
| MOLM-13 | Varies | 72 | MTT | |
| HEL | Varies | 72 | MTT | |
| K-562 | Varies (more resistant) | 72 | MTT | |
| THP-1 | Not specified | 24 | MTT | |
| U937 | Not specified | 24 | MTT |
Table 1: Comparative IC50 Values of Cytarabine in Various Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment | Observation | Reference |
| U937 | Low-dose Ara-C (10-100 nM) | Induction of differentiation | |
| MOLM-13 | Low-dose Ara-C (10 nM) | Significant reduction in viable cells | |
| THP-1 & Primary AML cells | Ara-C with BMSC supernatant | Increased chemoresistance (higher IC50) |
Table 2: Summary of Key In Vitro Effects of Cytarabine on Leukemia Cell Lines. BMSC: Bone Marrow Stromal Cell.
Experimental Protocols
This section details the established and proposed methodologies for studying cytarabine and its labeled analogs in leukemia cell lines.
Cell Culture and Maintenance
-
Cell Lines: Human AML cell lines such as HL-60, U937, MOLM-13, and THP-1 are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of cytarabine or this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Trypan Blue Exclusion Assay: This method is used to count viable cells.
-
Harvest cells after treatment and resuspend in PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Proposed Protocol for this compound Metabolic Tracing
This hypothetical protocol is based on standard methodologies for stable isotope labeling studies.
-
Cell Seeding and Adaptation:
-
Seed leukemia cells (e.g., MOLM-13) in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction.
-
Culture under standard conditions. For steady-state analysis, adapt the cells to a custom RPMI-1640 medium where unlabeled cytidine is replaced with a known concentration of this compound for at least 24-48 hours to ensure isotopic equilibrium.
-
-
Labeling:
-
Aspirate the standard medium and wash the cells once with PBS.
-
Add the pre-warmed 13C-labeling medium containing this compound.
-
Incubate for the desired labeling period (e.g., 0, 2, 4, 8, 24 hours) to trace the dynamic incorporation and metabolism.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of cytarabine and its metabolites.
-
Signaling Pathways and Visualizations
Cytarabine's mechanism of action involves a complex interplay of metabolic activation, DNA incorporation, and the induction of cellular stress responses.
Cytarabine Metabolism and Mechanism of Action
Cytarabine enters the cell via nucleoside transporters and is phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP is then incorporated into DNA, leading to chain termination and cell death.
Caption: Metabolic activation of Cytarabine in leukemia cells.
DNA Damage Response Pathway
The incorporation of Ara-CTP into DNA induces replication stress, which activates the ATR/Chk1 signaling pathway, leading to cell cycle arrest.
Caption: ATR/Chk1 signaling pathway activated by Cytarabine.
Experimental Workflow for this compound Studies
The proposed workflow for investigating this compound in leukemia cell lines integrates cell culture, stable isotope labeling, and advanced analytical techniques.
Caption: Proposed workflow for this compound metabolic studies.
Conclusion
Preliminary studies with this compound in leukemia cell lines hold the promise of providing a deeper understanding of its metabolic fate and mechanisms of resistance. By leveraging the existing knowledge of cytarabine's pharmacology and employing stable isotope tracing methodologies, researchers can gain valuable insights to guide the development of more effective AML therapies. The experimental frameworks and baseline data presented in this guide offer a solid foundation for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Unveiling the Antiviral Potential of Cytarabine-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine, a well-established antimetabolite in cancer chemotherapy, has long been recognized for its antiviral properties. This technical guide delves into the core antiviral characteristics of Cytarabine, with the understanding that its isotopically labeled form, Cytarabine-13C3, exhibits identical biological activity. The primary mechanism of action revolves around its conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor of viral DNA polymerase and is incorporated into the nascent viral DNA, leading to chain termination and the cessation of replication. This document provides a comprehensive overview of the quantitative antiviral data, detailed experimental protocols for assessing its efficacy, and a visual representation of the key molecular pathways and experimental workflows.
Introduction
Cytarabine, also known as arabinosylcytosine (Ara-C), is a synthetic pyrimidine nucleoside analog of deoxycytidine.[1] While its primary clinical application is in the treatment of various hematological malignancies, its structural similarity to natural nucleosides allows it to interfere with the replication of DNA viruses.[1] The isotopic labeling in this compound does not alter its biological function, making it a valuable tool for pharmacokinetic and metabolic studies while retaining the antiviral properties of the parent compound. This guide will focus on the antiviral aspects of Cytarabine, providing a foundational resource for researchers exploring its potential as a viral therapeutic.
Mechanism of Antiviral Action
The antiviral activity of Cytarabine is contingent on its intracellular phosphorylation to Cytarabine triphosphate (Ara-CTP). This process is catalyzed by host cell kinases. Ara-CTP then exerts its antiviral effects through a dual mechanism:
-
Inhibition of Viral DNA Polymerase: Ara-CTP competitively inhibits viral DNA polymerase, an essential enzyme for the replication of the viral genome.[1]
-
Incorporation into Viral DNA: Ara-CTP can be incorporated into the growing viral DNA strand. The arabinose sugar moiety in its structure sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and the production of non-functional viral genomes.[1]
This mechanism is particularly effective against rapidly replicating DNA viruses.
References
A Comprehensive Technical Guide to the Stability and Degradation of Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and degradation pathways of Cytarabine, with direct applicability to its isotopically labeled form, Cytarabine-13C3. Given that isotopic labeling with 13C is not expected to alter the chemical reactivity, the stability profile and degradation mechanisms of this compound are considered identical to those of the unlabeled compound. This guide offers detailed experimental protocols, quantitative stability data, and visual representations of key pathways to support research and development activities.
Introduction to Cytarabine
Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine nucleoside analog that serves as a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] It functions as an antimetabolite, interfering with DNA synthesis and repair.[1] Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3]
Chemical Stability and Degradation Profile
The stability of cytarabine is influenced by several factors, including temperature, pH, concentration, and the presence of oxidative agents. The primary degradation product of cytarabine is the inactive metabolite, uracil arabinoside.[1]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies have shown that cytarabine is susceptible to degradation under alkaline and oxidative conditions. It is significantly more sensitive to alkaline hydrolysis than acidic hydrolysis, degrading approximately 10 times faster under alkaline conditions.
Table 1: Summary of Forced Degradation Conditions and Observations for Cytarabine
| Stress Condition | Reagent/Method | Observation | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | Minimal degradation | Uracil Arabinoside |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | Uracil Arabinoside |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation | Uracil Arabinoside |
| Photodegradation | UV light exposure | Minimal degradation | Not significant |
| Thermal Degradation | Heat | Minimal degradation | Not significant |
Source: Data synthesized from multiple forced degradation studies.
Stability in Solution
The stability of cytarabine in solution is critical for its preparation and administration. Several studies have evaluated its stability in various diluents and storage conditions.
Table 2: Chemical Stability of Cytarabine Solutions
| Concentration | Diluent | Storage Temperature | Container | Stability Duration |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 0.9% NaCl | 2-8°C | Polypropylene syringes | 28 days |
| 1 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 14 days |
| 5 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 8 days |
| 10 mg/mL | 0.9% NaCl | 25°C | Polypropylene syringes | 5 days |
| 0.19 mg/mL, 7.6 mg/mL | 0.9% NaCl | 20-25°C | Polyolefine bags | 84 days |
Note: Stability is defined as retaining at least 90% of the initial concentration.
Degradation Pathways
The primary degradation pathway for cytarabine, both in vitro and in vivo, is enzymatic deamination to the inactive uracil arabinoside. This reaction is catalyzed by the enzyme cytidine deaminase (CDA).
Caption: Enzymatic degradation of Cytarabine to Uracil Arabinoside.
Metabolic and Signaling Pathways
The therapeutic effect of cytarabine is dependent on its intracellular activation and subsequent interaction with cellular machinery.
Intracellular Activation of Cytarabine
Once inside the cell, cytarabine is converted to its active triphosphate form, Ara-CTP, through a series of phosphorylation steps.
Caption: Multi-step enzymatic activation of Cytarabine.
Mechanism of Action and Impact on DNA Synthesis
Ara-CTP, the active metabolite, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation halts DNA chain elongation and inhibits DNA polymerase, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of DNA synthesis by active Cytarabine.
High-Dose Cytarabine and Alternative Signaling
High-dose cytarabine therapy may induce a more pronounced cellular response. A significant decrease in ATP levels, leading to an increased AMP/ATP ratio, can activate the AMP-activated protein kinase (AMPK) pathway. Activated AMPK can then phosphorylate and activate Forkhead Box O (FoxO) transcription factors, promoting cell cycle arrest.
Caption: AMPK-FoxO signaling induced by high-dose Cytarabine.
Experimental Protocols
Accurate assessment of cytarabine stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
Stability-Indicating HPLC Method
This protocol describes a general stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of cytarabine and its primary degradant, uracil arabinoside.
Objective: To separate and quantify cytarabine from its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 2.8) and an organic modifier (e.g., acetonitrile). A common ratio is 98:2 (v/v) aqueous to organic.
-
Flow Rate: 0.7 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of cytarabine reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-150 µg/mL).
-
Sample Preparation: Dilute the cytarabine formulation or stability sample with the mobile phase to a concentration within the calibration range.
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness.
Caption: Workflow for HPLC analysis of Cytarabine stability.
Forced Degradation Protocol
Objective: To assess the intrinsic stability of cytarabine under various stress conditions.
Procedure:
-
Prepare solutions of cytarabine (e.g., 1 mg/mL) in the respective stress media.
-
Acidic Condition: 0.1 M HCl, heat at 60°C for a specified time.
-
Alkaline Condition: 0.1 M NaOH, at room temperature for a specified time.
-
Oxidative Condition: 3% H₂O₂, at room temperature for a specified time.
-
Photolytic Condition: Expose the solution to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Condition: Heat the solid drug or solution at a high temperature (e.g., 80°C).
-
At designated time points, withdraw samples, neutralize if necessary, and dilute to the appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Conclusion
This technical guide provides a comprehensive overview of the stability and degradation of cytarabine, with direct relevance to this compound. The provided data and protocols are intended to assist researchers and drug development professionals in designing and executing stability studies, understanding the metabolic fate of the drug, and developing robust analytical methods. The key takeaways are the susceptibility of cytarabine to alkaline and oxidative degradation, with uracil arabinoside being the primary degradant, and the well-established intracellular activation pathway that is essential for its therapeutic activity.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Cytarabine-13C3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cytarabine-13C3, a stable isotope-labeled form of the antineoplastic agent Cytarabine. Understanding the solubility of this compound is critical for its effective use in a wide range of research and development applications, from in vitro assays to preclinical studies. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the metabolic activation pathway of Cytarabine.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, several sources provide qualitative descriptions of its solubility. For reference, quantitative data for the unlabeled parent compound, Cytarabine, is also included, though it is important to note the significant variability across different sources.
Table 1: Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Soluble when warmed[1][2][3] |
| Water | Slightly soluble[1][2] |
| Dimethylformamide (DMF) | Soluble |
Table 2: Reported Solubility of Unlabeled Cytarabine
| Solvent | Reported Solubility | Source |
| DMSO | ~0.2 mg/mL | Cayman Chemical |
| DMSO | 49 mg/mL (201.46 mM) | Selleck Chemicals |
| DMSO | to 50 mM | R&D Systems |
| Water | Freely soluble | DailyMed |
| Water | 49 mg/mL | Selleck Chemicals |
| Water | to 100 mM | R&D Systems |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | Cayman Chemical |
| Ethanol | Insoluble | Selleck Chemicals |
| Ethanol | Slightly soluble | DailyMed |
| Chloroform | Slightly soluble | DailyMed |
Note on Discrepancies: The significant variations in the reported solubility of unlabeled Cytarabine may be attributable to differences in experimental conditions, such as temperature, pH, and the physical form of the compound (e.g., crystalline vs. amorphous). Researchers should consider these factors when preparing solutions.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a laboratory setting. This protocol is based on established methods for solubility testing of chemical compounds.
Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatic shaker or incubator
-
Calibrated pipettes
-
Clear glass vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials. A starting point could be to add 10 mg of the compound to 1 mL of each solvent.
-
Ensure the compound is in excess by observing a visible amount of undissolved solid.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a period of 24 to 48 hours. This allows the solutions to reach equilibrium.
-
For solvents like DMSO where warming is suggested, the equilibration can be performed at a slightly elevated temperature (e.g., 37°C).
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the supernatant samples by a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent under the specified conditions.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Metabolic Activation of Cytarabine
Cytarabine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its efficacy is dependent on the balance between activating and inactivating enzymes within the target cell.
Once transported into the cell, Cytarabine is converted to its monophosphate form (Ara-CMP) by deoxycytidine kinase (dCK). Subsequently, it is further phosphorylated to its diphosphate (Ara-CDP) and active triphosphate (Ara-CTP) forms by cytidylate kinase and nucleoside diphosphate kinase, respectively. The active metabolite, Ara-CTP, acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis and repair. Conversely, Cytarabine can be inactivated by cytidine deaminase (CDA) into the non-toxic uracil arabinoside (Ara-U), or its phosphorylated forms can be dephosphorylated by 5'-nucleotidases.
Metabolic Pathway of Cytarabine
Caption: Metabolic activation and inactivation pathways of Cytarabine.
References
Navigating Isotopic Purity: A Technical Guide to Commercial Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspect of isotopic labeling purity for commercially available Cytarabine-¹³C₃. As an essential tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative mass spectrometry, understanding the isotopic purity of Cytarabine-¹³C₃ is paramount for data accuracy and experimental reproducibility. This document provides a summary of available data, detailed experimental protocols for purity assessment, and logical workflows to guide researchers in their applications.
Understanding Isotopic Purity of Cytarabine-¹³C₃
Cytarabine-¹³C₃ is a stable isotope-labeled version of the chemotherapy agent Cytarabine. The labeling involves the replacement of three naturally occurring Carbon-12 atoms with Carbon-13 atoms within the pyrimidinone ring. The molecular formula is represented as C₆[¹³C]₃H₁₃N₃O₅. The key quality attribute for this compound is its isotopic purity, which refers to the percentage of the molecules that contain the desired three ¹³C atoms (the M+3 isotopologue) relative to molecules with fewer or no ¹³C labels.
High isotopic purity is crucial to minimize analytical interference from the unlabeled drug and to ensure accurate quantification. Commercial suppliers of Cytarabine-¹³C₃ provide a Certificate of Analysis (CoA) with each specific lot, which contains detailed quantitative data on both chemical and isotopic purity. While these CoAs are not always publicly available, the information below represents typical purity levels and the methodologies used for their determination.
Quantitative Data on Isotopic Purity
Quantitative data regarding the isotopic purity of commercial Cytarabine-¹³C₃ is typically provided on the lot-specific Certificate of Analysis from the manufacturer. While specific CoAs for Cytarabine-¹³C₃ were not publicly available during this research, data from similar ¹³C-labeled compounds and general product information suggest high levels of enrichment.
| Parameter | Typical Specification | Method of Analysis | Notes |
| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry (MS) | Refers to the percentage of the labeled carbon positions that are ¹³C. |
| Isotopic Purity (M+3 Abundance) | ≥95% | Mass Spectrometry (MS) | Represents the percentage of the total compound that is the desired M+3 isotopologue. Cayman Chemical specifies a purity of ≥95% for their Cytarabine-¹³C₃[1]. |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of other chemical impurities. |
Note: The table above is representative. Researchers must consult the Certificate of Analysis for the specific lot of Cytarabine-¹³C₃ being used for precise data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for labeled compounds like Cytarabine-¹³C₃ relies on sophisticated analytical techniques. Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary methods employed.
Mass Spectrometry (MS) for Isotopic Purity and Enrichment
High-resolution mass spectrometry (HRMS) is the definitive technique for determining the isotopic distribution of a labeled compound. It can distinguish between the unlabeled compound (M), and its isotopologues (M+1, M+2, M+3, etc.).
Methodology:
-
Sample Preparation: A dilute solution of Cytarabine-¹³C₃ is prepared in a suitable solvent, typically a mixture of methanol and water.
-
Chromatographic Separation (LC-MS): The sample is injected into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities before it enters the mass spectrometer. This is crucial for ensuring that the measured isotopic distribution is solely from the compound of interest.
-
Mass Analysis: The separated analyte is ionized (commonly using Electrospray Ionization - ESI) and enters the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The analyzer is operated in high-resolution mode to resolve the isotopic peaks.
-
Data Acquisition: A full scan mass spectrum is acquired over the relevant mass-to-charge (m/z) range for Cytarabine.
-
Data Analysis:
-
The peak intensities for the unlabeled Cytarabine (M), M+1, M+2, and the desired M+3 isotopologues are measured.
-
The natural abundance of isotopes (primarily ¹³C in the unlabeled portion of the molecule) is corrected for to accurately determine the contribution from the intentional labeling.
-
The isotopic purity is calculated as the ratio of the intensity of the M+3 peak to the sum of the intensities of all isotopic peaks (M, M+1, M+2, M+3, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the isotopic distribution, ¹³C-NMR spectroscopy can confirm the positions of the ¹³C labels and provide a quantitative measure of enrichment at each labeled site.
Methodology:
-
Sample Preparation: A concentrated solution of Cytarabine-¹³C₃ is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: A quantitative ¹³C-NMR spectrum is acquired. This requires a long relaxation delay between pulses to ensure full relaxation of the carbon nuclei for accurate integration.
-
Data Analysis: The signals corresponding to the ¹³C-labeled carbon atoms in the pyrimidinone ring will be significantly enhanced. The isotopic enrichment can be determined by comparing the integrals of these signals to the signals of the naturally abundant ¹³C carbons in the ribose sugar moiety, or to an internal standard of known concentration.
Signaling Pathways and Logical Relationships
The primary application of Cytarabine-¹³C₃ is not in modulating signaling pathways directly, but rather in tracing the metabolic fate of its parent compound, Cytarabine. Once administered, Cytarabine is phosphorylated intracellularly to its active triphosphate form, Ara-CTP, which then acts as a competitive inhibitor of DNA polymerase.
References
Exploring the Uptake and Transport of Cytarabine-13C3 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the uptake and transport of the anti-leukemic drug cytarabine, with a specific focus on the use of its stable isotope-labeled form, Cytarabine-13C3, in research settings. This document details the key cellular transporters, metabolic pathways, and regulatory signaling cascades that influence cytarabine's efficacy. Furthermore, it offers detailed experimental protocols and quantitative data to aid in the design and interpretation of studies aimed at understanding and overcoming cytarabine resistance in cancer cells.
Introduction to Cytarabine and the Role of Stable Isotope Labeling
Cytarabine, a pyrimidine analog also known as arabinosylcytosine (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its therapeutic action relies on its intracellular conversion to the active triphosphate form, ara-CTP, which inhibits DNA polymerase and terminates DNA chain elongation, leading to cell death, particularly in rapidly dividing cancer cells.[1][2]
The efficacy of cytarabine is critically dependent on its transport across the cancer cell membrane and its subsequent intracellular metabolism.[3][4] Understanding these processes is paramount for optimizing therapeutic strategies and overcoming drug resistance. The use of stable isotope-labeled compounds, such as this compound, in conjunction with sensitive analytical techniques like mass spectrometry, allows for precise tracing and quantification of the drug's uptake, accumulation, and metabolic fate within cancer cells, without the complications associated with radioactive isotopes.
Mechanisms of Cytarabine Transport in Cancer Cells
The hydrophilic nature of cytarabine necessitates carrier-mediated transport for its entry into cells. This process is primarily facilitated by two major families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The most well-characterized members are hENT1 (SLC29A1) and hENT2 (SLC29A2). hENT1 is considered the primary transporter responsible for cytarabine uptake in human leukemia cells. Reduced expression of hENT1 is a common mechanism of cytarabine resistance.
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against a concentration gradient, a process driven by the sodium gradient. hCNT1 and hCNT3 have been shown to transport cytarabine.
Efflux Transporters: In addition to influx transporters, ATP-binding cassette (ABC) transporters, such as MRP4, MRP5, and MRP8, can actively export cytarabine from cancer cells, contributing to reduced intracellular drug concentrations and resistance.
Quantitative Insights into Cytarabine Activity and Transporter Expression
The sensitivity of cancer cells to cytarabine varies significantly across different cell lines, as reflected in their half-maximal inhibitory concentration (IC50) values. This variability is often linked to the expression levels of the key nucleoside transporters.
| Cell Line | Cancer Type | Cytarabine IC50 (µM) |
| KG-1 | Acute Myeloid Leukemia | ~0.1 - 1.0 |
| MOLM13 | Acute Myeloid Leukemia | ~0.05 - 0.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 |
| Jurkat | Acute Lymphoblastic Leukemia | ~0.16 |
Note: IC50 values can vary depending on experimental conditions such as drug exposure time and viability assay used.
| Transporter | Cancer Type/Cell Lines | Expression Level Notes |
| hENT1 | Pancreatic Cancer, AML | High expression is often correlated with better response to nucleoside analogs. Low expression is a key factor in cytarabine resistance. |
| hENT2 | Colon Cancer, Rectal Cancer, Chronic Lymphocytic Leukemia | Highly expressed in several colorectal and rectal cancer cell lines. Protein levels have been correlated with fludarabine sensitivity in CLL. |
| hCNT1 | Various | Contributes to cytarabine uptake. |
| hCNT3 | Renal Proximal Tubule Cells, various | Implicated in the uptake of purine analogs. |
Experimental Protocols
This compound Uptake Assay Using LC-MS/MS
This protocol outlines a general procedure for quantifying the uptake of this compound in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound solution of known concentration
-
Extraction solvent (e.g., 80:20 methanol:water), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Cell Culture: Culture cells overnight or until they reach the desired confluency.
-
Drug Incubation:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed culture medium containing a known concentration of this compound.
-
Incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Uptake and Cell Lysis:
-
To stop the uptake, rapidly aspirate the drug-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Add a defined volume of ice-cold extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
The sample may require further processing such as drying and reconstitution in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an HPLC-MS/MS method optimized for the detection and quantification of this compound. This typically involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Establish a standard curve using known concentrations of this compound to enable absolute quantification.
-
-
Data Analysis:
-
Quantify the intracellular concentration of this compound at each time point.
-
Normalize the data to cell number or total protein content to account for variations in cell density.
-
This compound Uptake Assay Workflow
Signaling Pathways Modulating Cytarabine Transport and Sensitivity
The expression and activity of nucleoside transporters are subject to regulation by various intracellular signaling pathways, which in turn can impact a cell's sensitivity to cytarabine.
JNK Signaling Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, has been shown to negatively regulate the expression of hENT1. This suggests that cellular stress responses that activate JNK could contribute to acquired resistance to cytarabine by downregulating its primary transporter.
FLT3 Signaling: In pediatric acute leukemia, a positive correlation has been observed between the expression of FMS-like tyrosine kinase 3 (FLT3) and hENT1. Inhibition of FLT3 can lead to a decrease in hENT1 expression and function, thereby reducing cytarabine uptake. This highlights the intricate link between oncogenic signaling pathways and drug transport mechanisms.
DUSP1 Signaling: The dual-specificity phosphatase 1 (DUSP1), which negatively regulates the MAPK pathway, has also been implicated in cytarabine sensitivity in AML.
Regulation of Cytarabine Transport
Cytarabine Cellular Pathway
Conclusion
The uptake and transport of cytarabine are complex, multi-faceted processes that are central to its anti-cancer activity. The use of this compound provides a powerful tool for dissecting these mechanisms in detail. A thorough understanding of the roles of influx and efflux transporters, the intricacies of intracellular metabolism, and the influence of cellular signaling pathways is essential for developing strategies to enhance cytarabine efficacy and overcome the significant clinical challenge of drug resistance. This guide provides a foundational framework for researchers to design and execute meaningful investigations into the cellular pharmacology of this vital chemotherapeutic agent.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
Methodological & Application
Quantitative Analysis of Cytarabine in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note
Introduction
Cytarabine (ara-C) is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and lymphocytic leukemia.[1][2] As an S-phase specific antimetabolite, prolonged exposure to cytotoxic concentrations is crucial for its therapeutic efficacy.[3] However, cytarabine exhibits significant inter-individual pharmacokinetic variability and is rapidly metabolized in vivo to the inactive uracil arabinoside (ara-U) by cytidine deaminase.[3][4] This metabolic instability and short half-life of less than 10 minutes necessitate robust and sensitive bioanalytical methods for its quantification in plasma to support pharmacokinetic studies and therapeutic drug monitoring.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of cytarabine in human plasma. The use of a stable isotope-labeled internal standard, Cytarabine-13C3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method is suitable for clinical research and drug development applications.
Principle
The method involves the extraction of cytarabine and the internal standard (this compound) from human plasma via protein precipitation. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Cytarabine (ara-C)
-
This compound (ara-C 13C3)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Tetrahydrouridine (THU) - cytidine deaminase inhibitor
-
-
Plasma:
-
Human plasma (K2-EDTA)
-
Experimental Protocols
Sample Preparation
Due to the rapid enzymatic degradation of cytarabine in biological matrices, it is crucial to stabilize the blood samples immediately upon collection.
-
Blood Collection and Stabilization: Collect whole blood in tubes containing K2-EDTA and tetrahydrouridine (THU) at a final concentration of approximately 40 µg/mL.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -70°C until analysis.
-
Protein Precipitation:
-
To 50 µL of plasma sample, standard, or quality control, add 10 µL of this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.5 min: Equilibrate at 5% B
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cytarabine: m/z 244.0 → 112.0
-
This compound: m/z 247.0 → 115.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Calibration Curve
The method was linear over a concentration range of 0.5 to 500 ng/mL for cytarabine in human plasma. The calibration curve was constructed by plotting the peak area ratio of cytarabine to this compound against the concentration of cytarabine. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Value |
| Concentration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 75 | < 8% | ± 8% | < 8% | ± 8% |
| High | 400 | < 8% | ± 8% | < 8% | ± 8% |
The acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% for the lower limit of quantification).
Recovery
The extraction recovery of cytarabine was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | > 85% |
| Medium | 75 | > 85% |
| High | 400 | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of cytarabine in plasma.
Caption: Simplified signaling pathway of cytarabine's mechanism of action.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative analysis of cytarabine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of cytarabine, aiding in the optimization of dosing strategies and the development of new therapeutic regimens. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis.
References
- 1. eurofins.com [eurofins.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. imcr.uzh.ch [imcr.uzh.ch]
- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Cytarabine Triphosphate (Ara-CTP) Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine, also known as Ara-C, is a cornerstone chemotherapy agent for various hematological malignancies, including acute myeloid leukemia (AML) and lymphoma.[1] It is a pyrimidine analog that, to exert its cytotoxic effect, must be transported into the cell and sequentially phosphorylated to its active form, cytarabine triphosphate (Ara-CTP).[2][3] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP), inhibiting DNA polymerase and terminating DNA chain elongation, which ultimately halts DNA synthesis and repair.[1][2]
The intracellular concentration of Ara-CTP is a critical determinant of cytarabine's therapeutic efficacy and is influenced by the balance between activating kinases (e.g., deoxycytidine kinase, DCK) and deactivating enzymes. Consequently, quantifying intracellular Ara-CTP levels is crucial for pharmacokinetic studies, understanding resistance mechanisms, and optimizing dosing regimens. This application note provides a detailed protocol for the sensitive and selective quantification of intracellular Ara-CTP using a stable isotope-labeled internal standard (e.g., Cytarabine-¹³C₃-triphosphate) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cytarabine Metabolic Pathway
Cytarabine's mechanism of action begins with its transport into the cancer cell, followed by a three-step phosphorylation cascade to become the active Ara-CTP. This active metabolite then competes with endogenous dCTP for incorporation into DNA, leading to cell cycle arrest and apoptosis.
Caption: Metabolic activation of Cytarabine (Ara-C) to Ara-CTP.
Experimental Protocol
This protocol outlines the procedure from cell culture to LC-MS/MS analysis for the quantification of intracellular Ara-CTP.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., human follicular lymphoma cell line).
-
Culture Media: As required for the specific cell line.
-
Cytarabine (Ara-C): Analytical grade.
-
Ara-CTP: Analytical standard.
-
Cytarabine-¹³C₃-Triphosphate: As internal standard (IS).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Perchloric acid (HClO₄), ammonium acetate, ammonia, hexylamine, diethylamine (DEA).
-
Solid-Phase Extraction (SPE): Weak anion-exchange (WAX) cartridges.
-
Equipment: Centrifuge, vortex mixer, sonicator, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).
Experimental Workflow Diagram
The overall workflow involves cell culture, treatment, extraction of intracellular metabolites, sample cleanup, and analysis by LC-MS/MS.
Caption: Workflow for intracellular Ara-CTP quantification.
Sample Preparation Protocol
-
Cell Culture and Treatment: Culture cells to the desired density. Treat with varying concentrations of cytarabine for a specified time.
-
Cell Harvesting: Aspirate media and wash cells twice with ice-cold 0.9% NaCl solution to remove extracellular drug.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or 1.35 M HClO₄) to the cell pellet or plate.
-
Add the internal standard (Cytarabine-¹³C₃-Triphosphate) to each sample.
-
Incubate at -20°C for 30 minutes, then sonicate for 15 minutes in an ice bath.
-
-
Protein Precipitation: Centrifuge the cell extracts at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Cleanup (SPE):
-
Condition a weak anion-exchange (WAX) SPE cartridge.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interfering substances.
-
Elute the triphosphate nucleotides.
-
-
Final Preparation: Dry the eluted samples under a stream of nitrogen. Reconstitute the residue in mobile phase A for injection into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: Porous graphitic carbon column (e.g., Hypercarb, 5 µm, 50 mm × 2.1 mm).
-
Mobile Phase A: Water with 5 mM hexylamine and 0.4% DEA, pH adjusted to 10.
-
Mobile Phase B: 50:50 Acetonitrile/Water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Ara-CTP and the internal standard. For triphosphates, a common transition involves the loss of a phosphate group.
-
Data Analysis and Method Performance
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Ara-CTP in the cell samples is then determined from this curve. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for Ara-CTP.
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.1 µg/mL to 10 µg/mL | |
| Correlation (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) | |
| Accuracy (% Bias) | Within ±15% (85-115%) | |
| Precision (%CV) | < 15% | |
| Recovery | Consistent and reproducible |
Note: Specific values may vary based on the exact instrumentation, cell type, and extraction procedure used.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of intracellular Ara-CTP using LC-MS/MS with a stable isotope-labeled internal standard. This method offers the high sensitivity and selectivity required for cellular pharmacokinetic studies, aiding in the investigation of drug resistance and the optimization of cytarabine-based chemotherapy regimens. The detailed workflow and validation criteria ensure reliable and reproducible results for both preclinical and clinical research.
References
Application of Cytarabine-13C3 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
Cytarabine, a pyrimidine analog also known as arabinosylcytosine (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and lymphomas.[1][2] Its efficacy is rooted in its ability to disrupt DNA synthesis and repair, primarily during the S-phase of the cell cycle.[1][3] Understanding the pharmacokinetic profile of cytarabine is crucial for optimizing dosing regimens and improving therapeutic outcomes. The use of stable isotope-labeled compounds, such as Cytarabine-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for accurate and precise quantification of the drug in biological matrices.[4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmacokinetic studies. While this compound is most commonly employed as an internal standard for the quantification of unlabeled cytarabine, the principles and protocols outlined here are also applicable to studies where a stable isotope-labeled drug is used as a tracer to investigate its metabolic fate.
Mechanism of Action of Cytarabine
Cytarabine's cytotoxic effects are initiated by its transport into the cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylation steps to become its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP into the DNA chain effectively terminates DNA synthesis, as the sugar moiety of cytarabine hinders the rotation of the molecule, preventing the addition of further nucleotides. This disruption of DNA replication and repair ultimately leads to cell cycle arrest and apoptosis.
High doses of cytarabine may also trigger a specific action pathway involving the AMP-activated protein kinase (AMPK) and Forkhead Box, class O (FoxO) to promote cell cycle arrest.
Caption: Cellular uptake and activation pathway of Cytarabine.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo pharmacokinetic study in rats. The use of a stable isotope-labeled compound as a tracer would follow a similar procedure.
Materials:
-
Cytarabine
-
This compound (for use as an internal standard)
-
Vehicle for administration (e.g., saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a stock solution of cytarabine in the chosen vehicle.
-
Administration: Administer a single dose of cytarabine to the rats via intravenous (IV) or oral (PO) route.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
Bioanalysis of Plasma Samples by LC-MS/MS
This protocol describes the quantification of cytarabine in plasma using this compound as an internal standard.
Materials:
-
Frozen rat plasma samples
-
Cytarabine analytical standard
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of cytarabine.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC.
-
Add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection under optimized conditions.
-
Caption: General workflow for a pharmacokinetic study.
Data Presentation
Pharmacokinetic Parameters of Cytarabine in Humans
The following table summarizes the pharmacokinetic parameters of unlabeled cytarabine from a study in patients with acute myeloid leukemia.
| Parameter | Value (Mean ± SD) | Unit |
| Steady-State Concentration (Css) | 0.30 ± 0.13 | µM |
| Systemic Clearance (Cl) | 134 ± 71 | L/h/m² |
| Terminal Half-Life (t½) | 1 to 3 | hours |
| Data sourced from multiple studies for illustrative purposes. |
LC-MS/MS Method Parameters for Cytarabine Analysis
This table provides typical parameters for the LC-MS/MS analysis of cytarabine using this compound as an internal standard.
| Parameter | Condition |
| Chromatography | |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cytarabine) | m/z 244.0 → 112.0 |
| MRM Transition (this compound) | m/z 247.0 → 115.0 (representative) |
| Collision Energy | Optimized for specific instrument |
| Parameters are illustrative and require optimization for specific instrumentation and methods. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the pharmacokinetic characterization of cytarabine. The protocols and data presented in this document offer a comprehensive guide for researchers in the field of drug development and clinical pharmacology. Accurate determination of cytarabine's pharmacokinetic profile is essential for optimizing its therapeutic use and improving outcomes for patients with hematological malignancies.
References
Application Note: Metabolic Labeling of Cancer Cells with Cytarabine-¹³C₃ for Metabolomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the metabolic labeling of cancer cells using Cytarabine-¹³C₃ to trace its intracellular fate and identify its metabolic products. This method is crucial for understanding the mechanism of action, identifying biomarkers of response and resistance, and developing novel therapeutic strategies.
Introduction
Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies such as acute myeloid leukemia (AML), functions as a nucleoside analog that disrupts DNA synthesis. Upon cellular uptake, cytarabine is phosphorylated to its active triphosphate form (ara-CTP), which is incorporated into DNA, leading to chain termination and apoptosis. The efficacy of cytarabine is influenced by its metabolic activation and catabolism. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful technique to trace the metabolic fate of drugs like cytarabine within cancer cells. By using Cytarabine-¹³C₃, researchers can accurately track the transformation of the parent drug into its various metabolites and its incorporation into cellular macromolecules. This application note details a comprehensive protocol for metabolic labeling of cancer cells with Cytarabine-¹³C₃, followed by sample preparation for downstream metabolomic analysis via liquid chromatography-mass spectrometry (LC-MS).
Key Experimental Protocols
Cell Culture and Labeling
This protocol is designed for adherent or suspension cancer cell lines, such as the AML cell lines KG-1 and MOLM13.[1]
Materials:
-
Cancer cell line of interest (e.g., KG-1, MOLM13)
-
Complete growth medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]
-
Cytarabine-¹³C₃ (sterile solution)
-
Phosphate-Buffered Saline (PBS), pre-chilled to 4°C
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL in a T-75 flask.
-
For adherent cells, seed in a 10 cm dish to reach 70-80% confluency on the day of the experiment.
-
-
Preparation of Labeling Medium: Prepare the required volume of complete growth medium containing the desired final concentration of Cytarabine-¹³C₃. Concentrations can range from clinically relevant doses (0.1 µM to 10 µM) to higher concentrations used in resistance studies.[1]
-
Metabolic Labeling:
-
For suspension cells, centrifuge the cell culture, remove the supernatant, and resuspend the cell pellet in the prepared labeling medium.
-
For adherent cells, aspirate the existing medium and replace it with the labeling medium.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C and 5% CO₂. The time points should be chosen to capture the dynamics of cytarabine uptake and metabolism.
-
Cell Harvesting and Quenching:
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant (can be saved for extracellular metabolite analysis).
-
Wash the cell pellet twice with 5 mL of ice-cold PBS, centrifuging after each wash.
-
After the final wash, aspirate the PBS completely and immediately proceed to metabolite extraction.
-
-
Adherent Cells:
-
Aspirate the labeling medium.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
To quench metabolism rapidly, add 1-2 mL of liquid nitrogen directly to the plate to flash-freeze the cell monolayer.
-
Immediately proceed to metabolite extraction.
-
-
Metabolite Extraction
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >13,000 rpm)
Procedure:
-
Lysis and Extraction:
-
Add 1 mL of ice-cold 80% methanol to the cell pellet or the flash-frozen cell monolayer.
-
For adherent cells, use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
Data Presentation
Table 1: Recommended Experimental Parameters for Cytarabine-¹³C₃ Metabolic Labeling
| Parameter | Recommended Value | Notes |
| Cell Lines | KG-1, MOLM13, HL-60, THP-1 | Human acute myeloid leukemia cell lines. |
| Culture Medium | RPMI 1640 + 10% FBS | Standard medium for leukemia cell lines.[2] |
| Seeding Density | 0.5 - 1.0 x 10⁶ cells/mL | Adjust to ensure exponential growth during the experiment. |
| Cytarabine-¹³C₃ Conc. | 0.1 µM - 10 µM | Range covers clinically relevant and experimental concentrations.[1] |
| Labeling Time | 0, 2, 6, 12, 24 hours | Time course to monitor dynamic changes in metabolite levels. |
| Quenching Solution | Ice-cold PBS | To rapidly halt metabolic activity. |
| Extraction Solvent | 80% Methanol (-80°C) | Efficient for extracting polar metabolites. |
Table 2: Mass Transitions for LC-MS/MS Analysis of Cytarabine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cytarabine (unlabeled) | 244.1 | 112.1 | [M+H]⁺ |
| Cytarabine-¹³C₃ | 247.1 | 115.1 | [M+H]⁺ |
| Uracil Arabinoside (Ara-U) | 245.1 | 113.1 | [M+H]⁺ |
| Uracil Arabinoside-¹³C₃ | 248.1 | 116.1 | [M+H]⁺ |
| ara-CTP (unlabeled) | 484.0 | 159.0 | [M+H]⁺ (example transition) |
| ara-CTP-¹³C₃ | 487.0 | 162.0 | [M+H]⁺ (example transition) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic labeling with Cytarabine-¹³C₃.
Metabolic Pathway of Cytarabine
Caption: Metabolic activation and catabolism of Cytarabine-¹³C₃.
References
Application Notes and Protocols for the Analysis of Cytarabine-13C3
Introduction
Cytarabine (ara-C), a nucleoside analog, is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2] Its therapeutic efficacy is dependent on its conversion to the active triphosphate metabolite, ara-CTP, which inhibits DNA polymerase.[3] Accurate quantification of cytarabine in biological matrices like plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. However, the quantitative analysis of cytarabine presents challenges due to its instability in vitro, primarily caused by the enzyme cytidine deaminase, and the presence of endogenous interfering compounds like cytidine.[4][5]
To overcome these analytical hurdles, a stable isotope-labeled internal standard, such as Cytarabine-13C3, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of this compound allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification. This document provides detailed application notes and protocols for the sample preparation of cytarabine for analysis using this compound as an internal standard.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The most common methods for the extraction of cytarabine and its internal standard from plasma and urine are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma. It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation. Acetonitrile is a commonly used solvent for this purpose.
2. Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. For cytarabine, a polar compound, cation-exchange SPE is an effective method for its isolation from plasma. The general steps in SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
3. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While less commonly cited for cytarabine in recent LC-MS/MS methods, it remains a viable, albeit more labor-intensive, sample cleanup technique.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol is adapted from methods that utilize a simple and rapid protein crash.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spike the plasma with 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is based on a method developed for the sensitive determination of cytarabine in human plasma.
Materials:
-
Human plasma samples (50 µL)
-
This compound internal standard (IS) working solution
-
Tetrahydrouridine (THU) solution (optional, as a stabilizer)
-
Cation-exchange SPE cartridges
-
Methanol
-
Deionized water
-
Ammonia water-methanol solution (e.g., 9:1, v/v)
-
SPE vacuum manifold
Procedure:
-
Immediately after collection, stabilize whole blood samples with tetrahydrouridine to prevent the conversion of cytarabine by cytidine deaminase.
-
Harvest 50 µL of plasma and place it into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 2 mL of deionized water through the cation-exchange SPE cartridge.
-
Load the sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute the analyte: Elute the cytarabine and this compound from the cartridge with 1 mL of an ammonia water-methanol solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction of Urine Samples
This protocol provides a general workflow for extracting cytarabine from urine samples.
Materials:
-
Urine samples (100 µL)
-
This compound internal standard (IS) working solution
-
Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add ethanol to bring the final volume to 500 µL.
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the layers.
-
Transfer 200 µL of the supernatant (organic layer) to a new tube for analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for cytarabine quantification.
Table 1: Linearity and Sensitivity of Cytarabine Quantification
| Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Protein Precipitation | 1 - 500 | 1 | |
| Human Plasma | Cation-Exchange SPE | 0.5 - 500 | 0.5 | |
| Dog/Human Plasma | Protein Precipitation | 50 - 5000 | 50 | |
| Human Plasma | Protein Precipitation | 20 - 2500 | 20 | |
| Human Urine | Liquid-Liquid Extraction | 100 - 40,000 | 100 |
Table 2: Accuracy and Precision of Cytarabine Quantification
| Matrix | Sample Preparation | Accuracy (% Bias) | Precision (% RSD/CV) | Reference |
| Human Plasma | Cation-Exchange SPE | Within ±15% | < 15% | |
| Dog/Human Plasma | Protein Precipitation | Within 7.52% | < 11.27% at LLOQ, < 7.40% at other levels | |
| Human Plasma | Protein Precipitation | Within ±15% | < 15% |
Analytical Method: LC-MS/MS
Following sample preparation, the extracts are typically analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Separation is often achieved using a C18 or a high-strength silica (HSS) T3 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The MRM transitions for cytarabine and its 13C3-labeled internal standard are monitored for quantification.
Table 3: Example MRM Transitions for Cytarabine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cytarabine | 242 | 109 | |
| This compound | 245 | 113 | |
| Cytarabine | 244.0 | 112.0 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic activation pathway of Cytarabine.
References
Application Notes and Protocols for the Use of Cytarabine-¹³C₃ in Lymphoma Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (Ara-C), a pyrimidine nucleoside analog, is a cornerstone of chemotherapy regimens for various hematological malignancies, including lymphoma. Its efficacy is dependent on its intracellular conversion to the active triphosphate form (Ara-CTP), which acts as a competitive inhibitor of DNA polymerase, ultimately leading to the termination of DNA chain elongation and cell death. However, the development of drug resistance remains a significant clinical challenge, limiting the therapeutic potential of cytarabine.
Understanding the metabolic fate of cytarabine in sensitive versus resistant lymphoma cells is crucial for elucidating the mechanisms of resistance and developing strategies to overcome them. Stable isotope tracing using Cytarabine-¹³C₃, coupled with mass spectrometry-based metabolic flux analysis, offers a powerful tool to quantitatively track the uptake, phosphorylation, and incorporation of cytarabine into cellular metabolic pathways. The three ¹³C atoms on the ribose moiety of Cytarabine-¹³C₃ allow for the precise differentiation and quantification of the drug and its metabolites from their endogenous counterparts.
These application notes provide a comprehensive overview and detailed protocols for utilizing Cytarabine-¹³C₃ in lymphoma drug resistance studies.
Key Mechanisms of Cytarabine Resistance in Lymphoma
Resistance to cytarabine in lymphoma is a multifactorial phenomenon involving several key cellular mechanisms that can be investigated using Cytarabine-¹³C₃:
-
Reduced Transport: Decreased expression or activity of nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), can limit the uptake of cytarabine into the cell.
-
Impaired Activation: The phosphorylation of cytarabine to its active form, Ara-CTP, is a critical step. Reduced activity of the rate-limiting enzyme, deoxycytidine kinase (dCK), is a common mechanism of resistance.
-
Increased Inactivation: Elevated activity of enzymes like cytidine deaminase (CDA) can lead to the rapid conversion of cytarabine to its inactive metabolite, uracil arabinoside (Ara-U).
-
Altered Target Expression: Changes in the expression or function of DNA polymerase can reduce the inhibitory effect of Ara-CTP.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by Ara-CTP can contribute to resistance.
By tracing the metabolic flux of Cytarabine-¹³C₃, researchers can pinpoint which of these pathways are altered in resistant lymphoma cells.
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from a metabolic flux analysis study comparing a cytarabine-sensitive (SEN) and a cytarabine-resistant (RES) lymphoma cell line using Cytarabine-¹³C₃.
Table 1: Intracellular Concentrations of Cytarabine-¹³C₃ and its Metabolites
| Metabolite | Cell Line | Concentration (pmol/10⁶ cells) | Fold Change (RES vs. SEN) |
| Cytarabine-¹³C₃ (Ara-C-¹³C₃) | SEN | 150.2 ± 12.5 | - |
| RES | 85.6 ± 9.8 | 0.57 | |
| Ara-C-¹³C₃ Monophosphate (Ara-CMP-¹³C₃) | SEN | 25.8 ± 3.1 | - |
| RES | 10.2 ± 1.5 | 0.40 | |
| Ara-C-¹³C₃ Diphosphate (Ara-CDP-¹³C₃) | SEN | 8.5 ± 1.2 | - |
| RES | 2.1 ± 0.5 | 0.25 | |
| Ara-C-¹³C₃ Triphosphate (Ara-CTP-¹³C₃) | SEN | 35.4 ± 4.2 | - |
| RES | 5.7 ± 0.9 | 0.16 | |
| Uracil Arabinoside-¹³C₃ (Ara-U-¹³C₃) | SEN | 45.1 ± 5.5 | - |
| RES | 98.9 ± 11.2 | 2.19 |
Table 2: Metabolic Flux Rates in Cytarabine-¹³C₃ Pathways
| Metabolic Flux | Cell Line | Flux Rate (pmol/10⁶ cells/hr) | Fold Change (RES vs. SEN) |
| Ara-C-¹³C₃ Uptake (via hENT1) | SEN | 50.1 ± 6.3 | - |
| RES | 28.4 ± 4.1 | 0.57 | |
| Ara-C-¹³C₃ Phosphorylation (dCK activity) | SEN | 15.2 ± 2.1 | - |
| RES | 5.9 ± 0.8 | 0.39 | |
| Ara-C-¹³C₃ Deamination (CDA activity) | SEN | 10.5 ± 1.4 | - |
| RES | 25.8 ± 3.2 | 2.46 | |
| Ara-CTP-¹³C₃ Incorporation into DNA | SEN | 8.9 ± 1.1 | - |
| RES | 1.2 ± 0.3 | 0.13 |
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol outlines the culture of lymphoma cells and labeling with Cytarabine-¹³C₃.
-
Cell Seeding: Seed cytarabine-sensitive and -resistant lymphoma cell lines in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% dialyzed fetal bovine serum) at a density of 0.5 x 10⁶ cells/mL in T-25 flasks.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Isotope Labeling: Replace the culture medium with fresh medium containing a final concentration of 10 µM Cytarabine-¹³C₃.
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, and 24 hours) for metabolic flux analysis.
Metabolite Extraction
This protocol describes the extraction of intracellular metabolites.
-
Cell Harvesting: Aspirate the culture medium and quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each flask. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
LC-MS/MS Analysis for Cytarabine-¹³C₃ and its Metabolites
This protocol provides a general framework for the analysis of Cytarabine-¹³C₃ and its phosphorylated and deaminated metabolites using a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolite separation.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a gradient from high organic to high aqueous to elute the polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine-¹³C₃: 245.1 → 113.1
-
Ara-CMP-¹³C₃: 325.1 → 113.1
-
Ara-CDP-¹³C₃: 405.0 → 113.1
-
Ara-CTP-¹³C₃: 484.9 → 113.1
-
Ara-U-¹³C₃: 246.1 → 114.1
-
-
Instrument Parameters: Optimize collision energy and other source parameters for each transition.
-
Visualizations
Cytarabine Metabolism and Resistance Pathway
Caption: Cytarabine metabolism and mechanisms of resistance.
Experimental Workflow for Cytarabine-¹³C₃ Metabolic Flux Analysis
Caption: Experimental workflow for Cytarabine-¹³C₃ tracing.
Logical Relationship of Resistance Mechanisms and Tracer Insights
Caption: Linking resistance mechanisms to tracer-derived insights.
Application Notes and Protocols for Monitoring Surface Contamination of Cytarabine using Cytarabine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine is a potent antineoplastic agent widely used in chemotherapy regimens. Its cytotoxic nature necessitates stringent monitoring of work surfaces in healthcare settings and pharmaceutical manufacturing facilities to minimize occupational exposure. This document provides a detailed application note and protocol for the quantitative analysis of cytarabine surface contamination using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Cytarabine-13C3 as a stable isotope-labeled (SIL) internal standard to ensure the highest accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][2][3][4][5]
The use of a SIL internal standard is crucial in quantitative bioanalysis as it closely mimics the analyte's chemical and physical properties, leading to improved assay performance. This method is designed for professionals in environmental health and safety, quality control, and drug development to reliably assess the effectiveness of cleaning procedures and to ensure a safe working environment.
Principle of the Method
This method is based on wipe sampling of a defined surface area, followed by extraction of the analyte and the internal standard. The extract is then analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the analyte's response to the response of the stable isotope-labeled internal standard, this compound. This approach ensures high precision and accuracy by compensating for potential losses during sample preparation and for matrix-induced signal suppression or enhancement during mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Cytarabine analytical standard
-
This compound (Internal Standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid or acetic acid
-
Wipe material (e.g., Whatman filter paper, non-woven swabs)
-
Sterile, disposable vials and tubes
-
Pipettes and tips
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of Standards and Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Cytarabine and this compound in a suitable solvent (e.g., ultrapure water or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cytarabine by serial dilution of the primary stock solution with the desorption solution. These will be used to build the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution in the desorption solution.
-
Wipe Wetting Solution: A solution of 20% acetonitrile and 0.1% formic acid in water has been shown to be effective. Alternatively, a mixture of water and methanol (20:80) with 0.1% formic acid can be used.
-
Desorption Solution: The same solution used for wetting the wipe can be used for desorption to ensure consistency.
Wipe Sampling Procedure
-
Define the surface area to be sampled (e.g., 100 cm² or 400 cm²).
-
Moisten a wipe with a precise volume of the wetting solution.
-
Wipe the defined area with the moistened wipe. A standardized procedure should be followed, for instance, wiping horizontally, then vertically, and then diagonally, using a different quarter of the wipe for each direction.
-
Place the wipe into a sterile, labeled vial.
-
Add a precise volume of the Internal Standard working solution to the vial.
Sample Preparation (Extraction)
-
To the vial containing the wipe and internal standard, add a defined volume of the desorption solution (e.g., 5 mL).
-
Vortex the vial for 1 minute.
-
Place the vial in an ultrasonic bath for 20-30 minutes to facilitate the desorption of the analytes from the wipe material.
-
Centrifuge the vial to pellet the wipe material.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil gold aqua C18, 3µm, 50 x 2.1 mm) is suitable for separation.
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: 0.5% acetic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Cytarabine and this compound need to be determined and optimized on the specific instrument being used.
-
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Cytarabine on surfaces using this compound as an internal standard.
Table 1: Method Performance Characteristics for Cytarabine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.04 to 2.4 ng/wipe | |
| LOQ (surface area specific) | 0.10 to 6.1 pg/cm² (for 400 cm²) | |
| Within-day Precision (at 50 ng/sample) | 1.3% to 15% | |
| Accuracy (at 50 ng/sample) | 102% to 127% |
Table 2: LC-MS/MS Parameters (Example)
| Parameter | Cytarabine | This compound |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
*Note: Specific m/z values and retention times are instrument-dependent and must be optimized in the user's laboratory.
Visualizations
Below are diagrams illustrating the experimental workflow for monitoring cytarabine surface contamination.
Caption: Experimental Workflow for Cytarabine Surface Contamination Monitoring.
Caption: Role of this compound in Accurate Quantification.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Quantification of Cytarabine using a Cytarabine-¹³C₃ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C) is a potent pyrimidine nucleoside analog widely used in chemotherapy, particularly for acute myeloid leukemia (AML) and lymphomas. Accurate quantification of cytarabine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to maximize efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for cytarabine analysis, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly due to its high chromatographic resolution.[3][4][5] However, the inherent polarity and low volatility of cytarabine necessitate a derivatization step to render it suitable for GC-MS analysis.
This document provides a detailed, proposed protocol for the quantitative analysis of cytarabine in human plasma using GC-MS with Cytarabine-¹³C₃ as an internal standard. The protocol includes procedures for sample preparation, a proposed silylation derivatization method, and recommended GC-MS parameters.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for cytarabine extraction from plasma.
-
Materials:
-
Human plasma samples
-
Cytarabine-¹³C₃ internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Tetrahydrouridine (THU) solution (deaminase inhibitor, 1 mg/mL in water)
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
Cation-exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of THU solution to prevent enzymatic degradation of cytarabine.
-
Spike the sample with 10 µL of the Cytarabine-¹³C₃ internal standard solution.
-
Vortex mix for 10 seconds.
-
Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
-
2. Proposed Derivatization: Silylation
To enhance volatility for GC-MS analysis, a silylation reaction is proposed to convert the polar hydroxyl and amine groups of cytarabine to nonpolar trimethylsilyl (TMS) ethers and amines.
-
Materials:
-
Dried sample extract from SPE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
-
-
Procedure:
-
To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
3. GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis of the derivatized cytarabine. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of derivatized cytarabine and Cytarabine-¹³C₃. |
Data Presentation
The following tables represent the expected performance characteristics of a validated GC-MS method for cytarabine, based on typical validation data from LC-MS/MS methods.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Cytarabine | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Visualizations
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
Tracking Drug Metabolism In Vivo: Application Notes and Protocols for Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, is a nucleoside analog that exerts its cytotoxic effects after intracellular phosphorylation to its active triphosphate form, ara-CTP.[1] Understanding the in vivo pharmacokinetics and metabolism of Cytarabine is crucial for optimizing therapeutic regimens and overcoming drug resistance. Stable isotope labeling, utilizing compounds such as Cytarabine-¹³C₃, offers a powerful methodology to trace the metabolic fate of the drug in a living organism. This technique allows for the precise differentiation of the administered drug and its metabolites from endogenous nucleosides, enabling detailed pharmacokinetic and pharmacodynamic studies.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Cytarabine-¹³C₃ in animal models. This guide is designed to assist researchers in designing and executing experiments to investigate the distribution, metabolism, and mechanism of action of Cytarabine.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from an in vivo metabolic tracing study using Cytarabine-¹³C₃ in a murine model of leukemia. This data is illustrative and intended to provide a framework for presenting experimental results.
Table 1: Pharmacokinetic Parameters of Cytarabine-¹³C₃ and its Metabolites in Plasma
| Analyte | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| Cytarabine-¹³C₃ | 4,500 | 0.25 | 5,000 | 1.5 |
| Ara-U-¹³C₃ | 15,000 | 2.0 | 60,000 | 3.0 |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the concentration-time curve from time zero to the last measurable concentration; t₁/₂: Half-life.
Table 2: Intracellular Concentrations of Cytarabine-¹³C₃ and its Phosphorylated Metabolites in Leukemia Cells In Vivo
| Time (h) | Cytarabine-¹³C₃ (pmol/10⁶ cells) | Ara-CMP-¹³C₃ (pmol/10⁶ cells) | Ara-CDP-¹³C₃ (pmol/10⁶ cells) | Ara-CTP-¹³C₃ (pmol/10⁶ cells) |
| 0.5 | 5.2 | 15.8 | 3.1 | 25.4 |
| 1 | 4.1 | 22.5 | 5.9 | 48.2 |
| 2 | 2.3 | 18.7 | 4.2 | 35.1 |
| 4 | 0.8 | 9.3 | 2.1 | 18.6 |
| 8 | < LLOQ | 3.1 | 0.8 | 6.2 |
Ara-CMP: Cytarabine monophosphate; Ara-CDP: Cytarabine diphosphate; Ara-CTP: Cytarabine triphosphate; LLOQ: Lower limit of quantification.
Table 3: Tissue Distribution of Cytarabine-¹³C₃ and Ara-U-¹³C₃ at 1 hour Post-Administration
| Tissue | Cytarabine-¹³C₃ (ng/g tissue) | Ara-U-¹³C₃ (ng/g tissue) |
| Liver | 1,200 | 25,000 |
| Spleen | 3,500 | 8,000 |
| Bone Marrow | 4,800 | 5,500 |
| Kidney | 800 | 18,000 |
| Brain | 150 | 300 |
Experimental Protocols
This section provides detailed protocols for an in vivo metabolic tracing study using Cytarabine-¹³C₃ in a mouse model. These protocols can be adapted for other animal models and specific research questions.
Animal Model and Study Design
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) engrafted with a human AML cell line.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups for different time points of sample collection. A typical study might include time points at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration of Cytarabine-¹³C₃.
Cytarabine-¹³C₃ Formulation and Administration
-
Formulation: Dissolve Cytarabine-¹³C₃ in sterile 0.9% saline. The concentration should be calculated based on the desired dose and the animal's body weight. The stability of Cytarabine in saline is good, especially when stored at 2-8°C.[2]
-
Dose: A typical dose for pharmacokinetic studies in mice can range from 10 to 100 mg/kg. The specific dose should be determined based on the study objectives.
-
Administration: Administer the Cytarabine-¹³C₃ solution via intravenous (IV) injection into the tail vein for rapid distribution, or via intraperitoneal (IP) injection.
Sample Collection
-
Blood Sampling: At each time point, collect blood (approximately 50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor, such as tetrahydrouridine, to prevent ex vivo degradation of Cytarabine.[3] Immediately place the tubes on ice.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a new tube and store at -80°C until analysis.
-
Tissue Collection: At the final time point for each group, euthanize the animals according to approved protocols. Quickly excise the tissues of interest (e.g., liver, spleen, bone marrow, tumor), rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold methanol containing an internal standard (e.g., unlabeled Cytarabine or another stable isotope-labeled analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Homogenization: Homogenize the frozen tissue (15-30 mg) in a mixture of ice-cold methanol and water (1:1, v/v).[4][5]
-
Extraction: Vortex the homogenate vigorously and sonicate in an ice bath.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides and store it at -80°C until analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography for Cytarabine and Ara-U: Use a reversed-phase C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Chromatography for Phosphorylated Metabolites: Use a porous graphitic carbon column for the separation of these polar compounds. The mobile phase can be a gradient of ammonium acetate in water and ammonium hydroxide in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Cytarabine-¹³C₃ and its labeled metabolites.
Table 4: Exemplary MRM Transitions for Cytarabine-¹³C₃ and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytarabine-¹³C₃ | 247.1 | 115.1 |
| Ara-U-¹³C₃ | 248.1 | 116.1 |
| Ara-CMP-¹³C₃ | 327.1 | 115.1 |
| Ara-CTP-¹³C₃ | 487.0 | 159.0 |
Visualizations
Metabolic Pathway of Cytarabine
Experimental Workflow for In Vivo Tracking of Cytarabine-¹³C₃
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of extemporaneously prepared cytarabine, methotrexate sodium, and methylprednisolone sodium succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscrm.uw.edu [iscrm.uw.edu]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Cytarabine-¹³C₃ Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cytarabine using Cytarabine-¹³C₃ as an internal standard by LC-MS/MS.
Frequently Asked Questions (FAQs)
1. What are the recommended MRM transitions for Cytarabine and Cytarabine-¹³C₃?
Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive detection of Cytarabine and its internal standard. The selection of precursor and product ions is fundamental for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Cytarabine | 244.0 | 112.0 | Positive |
| Cytarabine-¹³C₃ | 247.0 | 115.0 | Positive |
Note: In some instances, a transition of 242 → 109 in negative ion mode has been reported for Cytarabine and 245 → 113 for Cytarabine-¹³C₃[1]. The optimal transition should be empirically determined on your instrument.
2. Why is an internal standard like Cytarabine-¹³C₃ necessary for accurate quantification?
A stable isotope-labeled internal standard (SIL-IS) like Cytarabine-¹³C₃ is essential in quantitative LC-MS/MS analysis for several reasons:
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing. Since the SIL-IS is added at the beginning, it accounts for this variability.
-
Instrument Performance Monitoring: A SIL-IS helps to correct for variations in injection volume and instrument response over the course of an analytical run.
3. What is the major source of interference in Cytarabine analysis and how can it be mitigated?
The primary source of interference in the bioanalysis of Cytarabine is the endogenous compound cytidine . Cytidine is isobaric with Cytarabine, meaning it has the same nominal mass and can produce the same precursor and product ions (m/z 244.0 → 112.0), leading to overestimation of Cytarabine concentrations[2][3].
Mitigation Strategy:
The most effective way to resolve this interference is through chromatographic separation . Developing a robust HPLC or UHPLC method that adequately separates Cytarabine from cytidine is critical. This often involves careful selection of the analytical column and mobile phase composition[2][3].
4. How can I prevent the degradation of Cytarabine in plasma samples?
Cytarabine is susceptible to enzymatic degradation in plasma by cytidine deaminase, which converts it to the inactive metabolite, uracil arabinoside (Ara-U). To prevent this ex vivo degradation, it is crucial to add an enzyme inhibitor to the blood samples immediately after collection.
Recommended Stabilizer:
-
Tetrahydrouridine (THU): This is a potent inhibitor of cytidine deaminase and should be added to blood collection tubes to ensure the stability of Cytarabine in the collected samples.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of Cytarabine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase: pH or organic composition is not optimal for Cytarabine. 3. Column Contamination or Degradation: Buildup of matrix components or loss of stationary phase. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the flow path. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to ensure Cytarabine is in a single ionic state. Optimize the gradient to ensure proper elution. 3. Use a guard column and implement a robust sample clean-up procedure. Flush the column or replace it if necessary. 4. Add a small amount of a competing agent to the mobile phase (e.g., a volatile amine or acid). |
| Low Sensitivity / Poor Signal Intensity | 1. Suboptimal MS/MS Parameters: Incorrect collision energy, declustering potential, or other source parameters. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of Cytarabine. 3. Inefficient Sample Extraction: Poor recovery of Cytarabine during sample preparation. 4. Sample Degradation: Analyte has degraded in the biological matrix or during storage. | 1. Perform a compound optimization (infusion) to determine the optimal MS/MS parameters for both Cytarabine and Cytarabine-¹³C₃. 2. Improve sample clean-up using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. Modify the chromatographic method to separate Cytarabine from the suppressive region. 3. Optimize the sample preparation method. For example, if using SPE, test different sorbents and elution solvents. 4. Ensure proper sample handling and storage conditions. Use a stabilizer like tetrahydrouridine in plasma samples. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Contaminated LC System: Buildup of contaminants in the injector, tubing, or column. 3. Dirty Mass Spectrometer Ion Source: Contamination of the ion source optics. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the entire LC system with a strong solvent wash. 3. Clean the ion source according to the manufacturer's recommendations. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or degradation of mobile phase additives. 2. Column Temperature Fluctuations: Inconsistent column oven temperature. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate between injections. 4. Column Aging: The performance of the column has degraded over time. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly. 2. Ensure the column oven is set to a stable temperature. 3. Increase the equilibration time in the gradient program. 4. Replace the analytical column. |
| Inaccurate Quantification (High Variability) | 1. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 2. Isobaric Interference from Cytidine: Co-elution of cytidine with Cytarabine. 3. Poor Internal Standard Performance: Degradation or incorrect concentration of the internal standard. 4. Calibration Curve Issues: Incorrectly prepared standards or inappropriate curve fit. | 1. Employ a stable isotope-labeled internal standard like Cytarabine-¹³C₃. Improve sample clean-up to remove interfering matrix components. 2. Optimize the chromatographic method to achieve baseline separation of Cytarabine and cytidine. 3. Verify the concentration and stability of the internal standard stock solution. 4. Prepare fresh calibration standards and evaluate different regression models for the calibration curve. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid method for sample clean-up, but it may be more susceptible to matrix effects.
-
To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract and can help to reduce matrix effects. Cation-exchange SPE has been shown to be effective for Cytarabine extraction.
-
To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ internal standard working solution.
-
Precondition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of an appropriate wash solution (e.g., water or a weak organic solvent) to remove interfering substances.
-
Elute the Cytarabine and internal standard with 1 mL of an appropriate elution solvent (e.g., a mixture of organic solvent and a volatile base).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value / Condition |
| LC System | HPLC or UHPLC system |
| Column | C18 or HILIC column (e.g., High Strength Silica T3, 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically required to separate Cytarabine from endogenous interferences. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in Cytarabine-¹³C₃ Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Cytarabine-¹³C₃.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Cytarabine-¹³C₃ that may be related to matrix effects.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
Possible Cause: This is a classic indication of ion suppression, where co-eluting endogenous components from the biological matrix interfere with the ionization of Cytarabine and its internal standard in the mass spectrometer's source.[1][2][3]
Solutions:
-
Improve Sample Preparation: The most effective strategy to mitigate matrix effects is to remove interfering components before analysis.[4][5] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A cation-exchange SPE protocol is particularly useful for Cytarabine.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of polar analytes like Cytarabine may be lower.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components and often results in significant ion suppression.
-
-
Chromatographic Optimization: Modifying the LC method can help separate Cytarabine from interfering matrix components.
-
Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move the analyte peak away from regions of ion suppression.
-
Change the Stationary Phase: Using a column with a different chemistry can improve selectivity. For Cytarabine, a high-strength silica (HSS) T3 column has been shown to be effective.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the analyte concentration is high enough to remain detectable after dilution.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Cytarabine-¹³C₃ is a SIL-IS and is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to Cytarabine, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. However, significant matrix effects can still impact the overall sensitivity.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Cytarabine bioanalysis?
A1: Matrix effects in Cytarabine bioanalysis refer to the alteration of the ionization efficiency of Cytarabine and its internal standard, Cytarabine-¹³C₃, by co-eluting endogenous components from the biological sample (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
Q2: What are the common causes of matrix effects in Cytarabine analysis?
A2: Common causes include phospholipids from cell membranes, salts, and endogenous metabolites that are structurally similar to Cytarabine, such as cytidine, which is an isobaric interference. The sample collection and preparation process itself can also introduce interfering substances.
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two common methods for detecting matrix effects are:
-
Post-Extraction Spike Method: This quantitative method involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. The ratio of these responses is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation in the baseline signal indicates the regions of ion suppression or enhancement.
Q4: Is Cytarabine-¹³C₃ sufficient to overcome all matrix effects?
A4: While Cytarabine-¹³C₃ is highly effective at compensating for ion suppression and ensuring accurate quantification, it does not eliminate the root cause of the matrix effect. Significant ion suppression can still lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ) of the assay. Therefore, it is crucial to combine the use of a SIL-IS with an effective sample preparation strategy.
Q5: What is the importance of sample stabilization for Cytarabine analysis?
A5: Cytarabine is unstable in plasma due to enzymatic conversion by cytidine deaminase. To prevent its degradation, blood samples should be stabilized with an inhibitor like tetrahydrouridine immediately after collection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cytarabine Bioanalysis
| Sample Preparation Technique | Matrix Effect (%) | Recovery (%) | LLOQ (ng/mL) | Reference(s) |
| Solid-Phase Extraction (Cation-Exchange) | Minimal (not explicitly quantified but method showed good accuracy and precision) | High (not explicitly quantified but method showed good accuracy and precision) | 0.5 | |
| Protein Precipitation (Acetonitrile) | Significant (can lead to higher LLOQ) | ~80% | 10 | |
| Liquid-Liquid Extraction | Can be effective, but data for Cytarabine is limited | Variable, may be low for polar analytes like Cytarabine | Data not readily available for Cytarabine |
Note: The values presented are compiled from different studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
1. Cation-Exchange Solid-Phase Extraction (SPE) Protocol for Cytarabine in Human Plasma
This protocol is adapted from a published LC-MS/MS method for Cytarabine in human plasma.
-
Sample Pre-treatment: To 50 µL of human plasma, add the internal standard solution (Cytarabine-¹³C₃).
-
SPE Cartridge Conditioning:
-
Condition a cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute Cytarabine and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Protein Precipitation (PPT) Protocol for Cytarabine in Plasma
This is a general protein precipitation protocol that can be adapted for Cytarabine analysis.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (Cytarabine-¹³C₃).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
3. Liquid-Liquid Extraction (LLE) Protocol
This is a general LLE protocol that can be adapted for Cytarabine, although optimization of the extraction solvent is crucial.
-
Sample Preparation: To a suitable volume of plasma, add the internal standard (Cytarabine-¹³C₃) and a buffer to adjust the pH if necessary.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., a mixture containing ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex or shake the mixture for several minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for matrix effects in Cytarabine-¹³C₃ bioanalysis.
Caption: Comparison of sample preparation workflows for Cytarabine bioanalysis.
References
Technical Support Center: Troubleshooting Low Recovery of Cytarabine-13C3
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Cytarabine-13C3 from biological samples.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low recovery of this compound.
Best practices for storing and handling Cytarabine-13C3 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cytarabine-13C3 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
A: Solid this compound should be stored at -20°C. It is supplied as a solid and has a shelf life of approximately 1460 days under these conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: this compound is soluble in DMSO and warmed water. For creating a stock solution for use as an internal standard in mass spectrometry, DMSO is a common choice.
Q3: What are the recommended storage conditions for this compound solutions?
A: For optimal stability, it is recommended to store this compound solutions at -20°C. If frequent use is anticipated, aliquoting the stock solution into smaller volumes can prevent repeated freeze-thaw cycles. For short-term storage of diluted working solutions, refrigeration at 2-8°C is recommended.
Q4: How stable are Cytarabine solutions at different temperatures and concentrations?
Q5: What safety precautions should be taken when handling this compound?
A: Cytarabine is a cytotoxic agent and should be handled with appropriate safety measures. This includes working in a designated area, such as a cytotoxic laminar flow cabinet, and wearing personal protective equipment (PPE), including a protective gown, gloves, mask, and eye protection.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Signal from this compound Internal Standard in LC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid this compound. Ensure proper storage of the stock solution at -20°C in tightly sealed vials. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Improper Dilution | Verify the dilution calculations and ensure accurate pipetting when preparing working solutions. Use calibrated pipettes. |
| Adsorption to Container Surface | Consider using polypropylene or silanized glass vials to minimize adsorption, although studies have shown similar stability in both glass and polypropylene containers for unlabeled Cytarabine. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components. Ensure that the this compound and the unlabeled Cytarabine co-elute to experience similar matrix effects. |
| Instrumental Issues | Check the mass spectrometer settings, including the specific mass transitions for this compound. Ensure the instrument is properly calibrated and maintained. |
Issue 2: Hazy or Precipitated this compound Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility | If using aqueous solutions, ensure the concentration is not above the solubility limit. Warmed water can aid in dissolution. For higher concentrations, DMSO is a more suitable solvent. |
| Contamination | Use sterile, high-purity solvents and clean labware for solution preparation. Filter the solution through a 0.22 µm filter if necessary. |
| Degradation | A slight haze may indicate degradation of the compound. Discard any solutions that appear hazy and prepare a fresh solution. |
Quantitative Data Summary
Table 1: Chemical Stability of Cytarabine Solutions in 0.9% NaCl
| Concentration | Storage Temperature | Chemical Stability |
| 1 mg/mL, 5 mg/mL, 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a clean, tared vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in amber glass or polypropylene vials at -20°C.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or a solvent compatible with your analytical method to achieve the desired final concentration for spiking into samples.
-
Protocol 2: Using this compound as an Internal Standard in LC-MS/MS Analysis
-
Sample Preparation:
-
To each sample (calibrator, quality control, and unknown), add a fixed volume of the this compound working solution to achieve a consistent final concentration.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the appropriate mass transitions for both Cytarabine and this compound. For example, in negative ion mode, the transitions could be m/z 242 → 109 for Cytarabine and m/z 245 → 113 for this compound.
-
Quantify the amount of Cytarabine in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Mechanism of action of Cytarabine.
Caption: Experimental workflow for using a stable isotope-labeled internal standard in LC-MS/MS.
References
How to address isotopic interference in Cytarabine-13C3 experiments
Welcome to the technical support center for Cytarabine-13C3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding isotopic interference in mass spectrometry-based studies involving Cytarabine and its 13C3-labeled internal standard.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantitative analysis of Cytarabine using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve, especially at higher concentrations. | Isotopic Interference: The natural isotopic abundance of unlabeled Cytarabine (M) contributes to the signal of the this compound internal standard (M+3). This "crosstalk" becomes more pronounced at higher analyte concentrations, artificially inflating the internal standard signal and causing a non-proportional response.[1][2] | 1. Mathematical Correction: Apply a correction algorithm to subtract the contribution of the natural M+3 isotope of Cytarabine from the measured signal of the internal standard. 2. Optimize Internal Standard Concentration: Ensure the internal standard concentration is high enough to minimize the relative contribution of the analyte's isotopic signal.[3][4] 3. Use a Weighted Regression Model: Employ a 1/x or 1/x² weighting factor in your calibration curve to give more weight to the more precise data points at lower concentrations.[5] |
| Poor accuracy and precision at the lower limit of quantitation (LLOQ). | Isotopic Impurity of Internal Standard: The this compound internal standard may contain a small amount of unlabeled Cytarabine as an impurity. This can lead to a significant background signal at the LLOQ, causing inaccurate quantification. Matrix Effects: Differential ion suppression or enhancement between Cytarabine and its internal standard can occur, especially if they do not perfectly co-elute. | 1. Verify Internal Standard Purity: Analyze a neat solution of the this compound internal standard to check for the presence of unlabeled Cytarabine. If significant impurities are found, consider sourcing a new batch or using a different internal standard. 2. Optimize Chromatography: Ensure co-elution of Cytarabine and this compound to minimize differential matrix effects. 3. Thorough Sample Clean-up: Employ effective sample preparation techniques, such as solid-phase extraction (SPE), to reduce matrix components that can cause ion suppression. |
| Inconsistent or drifting internal standard response across an analytical run. | In-source Fragmentation or Instability: The this compound molecule may be unstable under certain ion source conditions, leading to fragmentation and a variable response. Cytarabine itself is known to be unstable in plasma. Inconsistent Sample Preparation: Variability in the addition of the internal standard or in the extraction process can lead to inconsistent responses. | 1. Optimize Mass Spectrometer Source Conditions: Adjust parameters such as source temperature and voltages to minimize in-source fragmentation. 2. Ensure Sample Stability: Stabilize plasma samples immediately after collection, for example, by using an enzyme inhibitor like tetrahydrouridine to prevent the deamination of Cytarabine. 3. Automate Sample Preparation: Use automated liquid handlers for precise and consistent addition of the internal standard and other reagents. |
| High background signal in blank samples. | Carryover: Residual Cytarabine from a high concentration sample may be carried over to subsequent injections, leading to a background signal in blank samples. Contaminated System: The LC-MS/MS system may be contaminated with Cytarabine. | 1. Optimize Wash Method: Use a strong wash solvent and increase the wash volume and time between injections to minimize carryover. 2. System Cleaning: If carryover persists, clean the injection port, loop, and column according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in this compound experiments?
A1: Isotopic interference, also known as isotopic overlap or crosstalk, occurs when the isotopic signature of the unlabeled analyte (Cytarabine) contributes to the signal of its stable isotope-labeled internal standard (this compound). Every naturally occurring compound has a small percentage of heavier isotopes. For carbon-containing molecules like Cytarabine, approximately 1.1% of carbon atoms are the heavier ¹³C isotope. This means that a small fraction of the unlabeled Cytarabine molecules will have a mass that is one, two, or even three daltons heavier than the monoisotopic mass. The M+3 isotopic peak of unlabeled Cytarabine can overlap with the monoisotopic peak of this compound, leading to an artificially high internal standard signal and consequently, an underestimation of the true analyte concentration.
Q2: How do I mathematically correct for the isotopic contribution of unlabeled Cytarabine to the this compound signal?
A2: A mathematical correction can be applied to account for the isotopic overlap. The general principle is to determine the contribution of the analyte's M+3 isotope to the internal standard's signal and subtract it.
Here is a simplified approach:
-
Determine the Natural Isotopic Abundance (NIA) Ratio: Analyze a high-concentration solution of unlabeled Cytarabine standard and measure the peak areas of the monoisotopic peak (M) and the M+3 peak. The ratio of (Area M+3) / (Area M) gives you the natural abundance contribution factor.
-
Apply the Correction: For each sample, the corrected peak area of the internal standard can be calculated using the following formula:
Corrected IS Area = Measured IS Area - (Measured Analyte Area * NIA Ratio)
This corrected internal standard area is then used to calculate the final concentration of the analyte.
Q3: What are the ideal characteristics of a this compound internal standard to minimize isotopic interference?
A3: To minimize isotopic interference and ensure accurate quantification, the ideal this compound internal standard should possess the following characteristics:
-
High Isotopic Purity: The internal standard should have a very high degree of 13C enrichment (ideally >99%) and be free from contamination with unlabeled Cytarabine.
-
Sufficient Mass Shift: A mass shift of +3 Da is generally sufficient to move the internal standard's primary signal away from the major isotopic peaks of the unlabeled analyte.
-
Chemical Stability: The 13C labels should be in a stable position within the molecule to prevent any loss or exchange of the label during sample preparation and analysis.
Q4: How can I experimentally assess the potential for isotopic interference in my assay?
A4: You can perform the following experiments to evaluate the extent of isotopic interference:
-
Analyte-Only Analysis: Prepare a series of calibration standards of unlabeled Cytarabine without any internal standard. Monitor the mass transition of the this compound internal standard. Any signal detected in the internal standard channel is a direct measure of the isotopic contribution from the analyte.
-
Internal Standard-Only Analysis: Analyze a solution containing only the this compound internal standard. Monitor the mass transition of the unlabeled Cytarabine. This will help you assess the isotopic purity of your internal standard and check for any unlabeled impurities.
Experimental Protocols
Protocol 1: Sample Preparation for Cytarabine Analysis in Human Plasma
This protocol describes a protein precipitation method for the extraction of Cytarabine from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Cytarabine Quantification
This is a general guideline for LC-MS/MS parameters. Optimization will be required for specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cytarabine: m/z 244.1 → 112.1
-
This compound: m/z 247.1 → 115.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Lysis for Intracellular Cytarabine-13C3 Analysis
Welcome to the technical support center for optimizing cell lysis for the analysis of intracellular Cytarabine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for accurate and reproducible quantification of intracellular this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of intracellular this compound.
Q1: I am observing low recovery of my internal standard, this compound. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Cell Lysis: The chosen lysis method may not be efficiently breaking open the cells to release the intracellular contents.
-
Troubleshooting:
-
Method Comparison: If using a mild lysis method (e.g., detergent-based), consider switching to or comparing it with a more robust physical method like sonication or bead beating.
-
Optimization: For sonication, optimize the power, duration, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate for your cell type.
-
-
-
Analyte Degradation: Cytarabine can be susceptible to enzymatic degradation.
-
Troubleshooting:
-
Rapid Quenching: Immediately stop all metabolic activity by quenching the cells. This is a critical step to prevent enzymatic degradation of your analyte.[1][2] A common and effective method is rapid filtration followed by immersion in liquid nitrogen.[2]
-
Use of Inhibitors: Consider adding cytidine deaminase inhibitors, such as tetrahydrouridine, to your collection or lysis buffer to prevent the conversion of cytarabine to its inactive form.[3][4]
-
-
-
Inefficient Extraction: The solvent used for extraction may not be optimal for the polar nature of Cytarabine.
-
Troubleshooting:
-
Solvent Polarity: Use a polar solvent system. A common choice is a cold mixture of methanol, acetonitrile, and water. Acidifying the extraction solvent (e.g., with formic acid) can improve the stability and recovery of nucleotides.
-
-
-
Loss During Sample Handling: The analyte can be lost during washing steps or protein precipitation.
-
Troubleshooting:
-
Minimize Wash Steps: While washing is necessary to remove extracellular drug, excessive washing can lead to leakage of intracellular contents. Perform washing steps quickly with ice-cold saline or PBS.
-
Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent and allowing adequate incubation time at low temperatures.
-
-
Q2: My LC-MS/MS results for this compound are showing high variability between replicates. What could be the cause?
A2: High variability is often a sign of inconsistency in the sample preparation or analytical method.
-
Inconsistent Cell Number: Normalizing the drug concentration to the cell number is crucial.
-
Troubleshooting:
-
Accurate Cell Counting: Ensure accurate and consistent cell counting for each replicate before lysis.
-
Normalization: Normalize your final concentration to the cell count or total protein concentration of the lysate.
-
-
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the cell lysate can suppress or enhance the ionization of this compound, leading to inconsistent measurements.
-
Troubleshooting:
-
Chromatographic Separation: Optimize your HPLC method to ensure this compound is well-separated from interfering matrix components. The presence of the endogenous, isobaric compound cytidine requires adequate separation.
-
Sample Cleanup: Employ a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.
-
-
-
Incomplete Quenching: If metabolic activity is not halted uniformly across samples, the levels of intracellular metabolites can change, leading to variability.
-
Troubleshooting:
-
Standardize Quenching: Ensure the quenching step is performed rapidly and consistently for all samples.
-
-
Q3: How do I choose the best cell lysis method for my experiment?
A3: The ideal cell lysis method depends on your cell type, the downstream application (in this case, LC-MS/MS), and the need to preserve the analyte's integrity.
-
Mechanical Lysis (Sonication, Bead Beating):
-
Pros: Generally highly efficient for a wide range of cell types, including those with tough cell walls.
-
Cons: Can generate heat, which may degrade thermolabile compounds. Requires specific equipment.
-
-
Chemical Lysis (Detergents, Acids):
-
Pros: Simple, requires minimal specialized equipment.
-
Cons: Detergents may interfere with downstream analysis (e.g., mass spectrometry). Harsh chemicals can degrade the analyte.
-
-
Enzymatic Lysis:
-
Pros: Gentle method that can be specific to certain cell wall types.
-
Cons: Can be expensive and may require optimization of enzyme concentration and incubation time.
-
For intracellular this compound analysis, a combination of rapid quenching followed by a robust and reproducible lysis method like sonication in a suitable extraction solvent is often a good starting point.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of intracellular this compound.
Protocol 1: Quenching and Extraction of Intracellular this compound
This protocol is adapted for the extraction of polar metabolites like Cytarabine from cultured cells.
Materials:
-
Cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Extraction Solvent: Pre-chilled (-80°C) 80:20 methanol:water with 0.1 M formic acid.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold PBS. Perform this step as quickly as possible to minimize metabolite leakage.
-
Place the culture plate on a bed of dry ice or in a container of liquid nitrogen to flash-freeze the cells and halt metabolic activity.
-
-
Extraction:
-
Add a pre-determined volume of cold extraction solvent to each well/dish (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to scrape the cells in the cold extraction solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites including this compound, to a new tube for LC-MS/MS analysis.
-
Protocol 2: Cell Lysis by Probe Sonication
This protocol is suitable for ensuring complete disruption of cells for mass spectrometry-based analysis.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Ammonium Bicarbonate with 0.1% Rapigest SF (or other MS-compatible surfactant).
-
Probe sonicator
-
Ice
Procedure:
-
Cell Pellet Preparation: Harvest cells and wash them three times with ice-cold PBS or 50 mM Ammonium Bicarbonate, pelleting the cells by centrifugation between each wash.
-
Lysis:
-
Resuspend the cell pellet in 5 volumes of cold lysis buffer.
-
Keep the sample on ice.
-
Perform probe sonication with 3 cycles of 15 seconds on and 30 seconds off at 20-30% power. Ensure the probe is properly submerged in the sample.
-
Keep the sample on ice throughout the sonication process to prevent overheating.
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for further processing and analysis.
-
Data Presentation
Table 1: Comparison of Common Cell Lysis Techniques for Intracellular Analyte Analysis
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for Cytarabine Analysis |
| Sonication | High-frequency sound waves create cavitation, disrupting cell membranes. | Highly efficient for various cell types, reproducible. | Can generate heat, potentially degrading thermolabile analytes. Requires specialized equipment. | High: Effective for complete lysis. Temperature control is crucial. |
| Bead Beating | Mechanical shearing by agitating beads with the cell suspension. | Effective for tough-to-lyse cells. | Can be harsh, potentially shearing DNA which might not be a concern for small molecule analysis. | High: A robust method for complete cell disruption. |
| Detergent Lysis | Solubilization of the lipid bilayer of the cell membrane. | Simple, requires minimal equipment. | Detergents can interfere with downstream LC-MS analysis and may need to be removed. | Moderate: Requires careful selection of MS-compatible detergents and optimization. |
| Acid Precipitation | Strong acids (e.g., trichloroacetic acid, perchloric acid) precipitate macromolecules and lyse cells. | Efficient for deproteinization and lysis. | Harsh conditions can lead to the degradation of acid-labile analytes. | Moderate to Low: Potential for analyte degradation needs to be carefully evaluated. |
| Freeze-Thaw | Repeated cycles of freezing and thawing disrupt cells through ice crystal formation. | A relatively gentle method. | Often inefficient for complete lysis, especially for cells with robust walls. | Low: Generally not recommended as a standalone method due to inefficiency. |
Visualizations
Experimental Workflow
Caption: Workflow for intracellular this compound analysis.
Cytarabine Mechanism of Action and Metabolic Pathway
Caption: Cytarabine's intracellular activation and mechanism of action.
References
Technical Support Center: Refinement of Extraction Protocols for Cytarabine-13C3 from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Cytarabine-13C3 from various tissue samples for analysis by LC-MS/MS. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissues?
A1: The most prevalent extraction techniques for small molecules like Cytarabine from tissue homogenates are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the tissue type, the required level of cleanliness of the extract, and the desired analyte concentration.
Q2: Why is tissue homogenization a critical step?
A2: Tissue homogenization is crucial for ensuring the complete release of the analyte (this compound) from the tissue matrix into the extraction solvent. Inefficient homogenization can lead to low and variable recovery. Common methods include mechanical shearing (e.g., rotor-stator homogenizers) and ultrasonic disruption.
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound. It is a significant challenge in tissue analysis due to the complexity of the matrices.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard to compensate for matrix effects, as it has nearly identical physicochemical properties to the analyte and will experience similar ionization suppression or enhancement.[4]
Q4: How should I choose an internal standard?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is highly recommended.[4] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective compensation and more accurate quantification.
Q5: What are typical recovery rates for Cytarabine from tissues?
A5: Recovery can vary significantly depending on the tissue type and the extraction method used. While specific data for Cytarabine in various tissues is not extensively published in a comparative format, recovery of nucleoside analogs from plasma using methods like cation-exchange SPE has been reported to be greater than 85%. For tissue, it is essential to validate the recovery for each specific matrix during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete tissue homogenization. | - Ensure tissue is thoroughly minced before homogenization. - Optimize homogenization time and speed. - For tough or fibrous tissues, consider using bead beating. |
| Inefficient extraction from the homogenate. | - For PPT: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the homogenate. Acetonitrile is often more effective at protein removal than methanol. - For SPE: Ensure the sorbent chemistry is appropriate for the hydrophilic nature of Cytarabine (e.g., polar-functionalized polymeric or ion-exchange sorbents). Optimize sample pH for optimal retention. - For LLE: Select an appropriate organic solvent and optimize the pH of the aqueous phase to maximize partitioning of Cytarabine. | |
| Analyte degradation. | - Keep samples on ice during homogenization and extraction. - Investigate the stability of Cytarabine in tissue homogenates under your experimental conditions. | |
| High Variability in Results | Inconsistent homogenization. | - Standardize the homogenization procedure for all samples. |
| Inconsistent extraction procedure. | - Ensure precise and consistent pipetting of all reagents. - For SPE, maintain a consistent flow rate during sample loading, washing, and elution. | |
| Variable matrix effects between samples. | - Use a stable isotope-labeled internal standard (this compound) to compensate for variability. - Evaluate matrix effects from different tissue lots during method validation. | |
| Poor Peak Shape in LC-MS/MS | High protein content in the final extract. | - Optimize the protein precipitation step (e.g., increase the solvent-to-sample ratio). - Consider a more rigorous cleanup method like SPE. |
| Presence of phospholipids. | - Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. | |
| Incompatible reconstitution solvent. | - Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase of your LC method. | |
| Internal Standard Signal is Low or Absent | Error in adding the internal standard. | - Review your procedure to ensure the internal standard is added at the correct step and concentration. |
| Loss of internal standard during extraction. | - If using SPE, analyze the flow-through and wash fractions to check for breakthrough. |
Experimental Protocols
General Tissue Homogenization Protocol
-
Weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
On ice, mince the tissue into small pieces using a clean scalpel.
-
Transfer the minced tissue to a suitable homogenization tube.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a desired tissue concentration (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator) until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate to pellet any remaining cellular debris.
-
Collect the supernatant for the extraction procedure.
Protein Precipitation (PPT) Protocol
-
To a 100 µL aliquot of the tissue homogenate supernatant, add the internal standard (this compound) solution.
-
Add 300-500 µL of cold acetonitrile (or other suitable organic solvent). The ratio of solvent to sample should be optimized, with a 3:1 to 5:1 ratio being common.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
Solid-Phase Extraction (SPE) Protocol (Conceptual)
Given the hydrophilic nature of Cytarabine, a polar or ion-exchange SPE sorbent would be appropriate.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare the sorbent for sample interaction.
-
Loading: Load the pre-treated tissue homogenate (supernatant, potentially diluted) onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the analyte.
-
Elution: Elute Cytarabine and this compound from the cartridge using a strong solvent.
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize hypothetical but expected outcomes for different extraction methods. Actual values must be determined experimentally during method validation for each tissue type.
Table 1: Comparison of Extraction Methods for this compound from Tumor Tissue
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Polar Sorbent) | Liquid-Liquid Extraction |
| Recovery (%) | 80 - 95 | > 85 | 70 - 90 |
| Matrix Effect (%) | 60 - 85 (Ion Suppression) | 85 - 105 | 75 - 95 |
| Processing Time | Fast | Moderate | Slow |
| Cost per Sample | Low | High | Moderate |
| Extract Cleanliness | Moderate | High | Moderate to High |
Table 2: Influence of Tissue Type on Extraction Efficiency (Protein Precipitation with Acetonitrile)
| Tissue Type | Expected Recovery (%) | Expected Matrix Effect (%) | Notes |
| Tumor | 85 - 95 | 70 - 90 | Generally less complex matrix than metabolic organs. |
| Liver | 75 - 90 | 50 - 80 | High lipid and protein content can lead to significant matrix effects. |
| Kidney | 80 - 95 | 65 - 85 | High vascularization can introduce different interferents. |
| Brain | 80 - 90 | 60 - 85 | High lipid content requires careful optimization. |
Visualizations
Caption: General experimental workflow for the extraction of this compound from tissue samples.
Caption: Decision tree for troubleshooting low recovery of this compound from tissue extracts.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cytarabine-13C3 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Cytarabine-13C3 in mass spectrometry analyses.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating ion suppression.
Problem: Significant variability in the this compound internal standard signal across a sample batch.
-
Possible Cause: This is a strong indicator of variable matrix effects, where different samples exhibit different degrees of ion suppression.[1] Endogenous components from biological matrices can co-elute with this compound and interfere with its ionization.[2][3]
-
Solutions:
-
Review and Optimize Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering substances like phospholipids.[4][5] Consider more rigorous sample cleanup techniques.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than protein precipitation.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte and removing a wider range of matrix components.
-
-
Chromatographic Separation Adjustment: Modify the HPLC/UHPLC method to separate this compound from the ion-suppressing region of the chromatogram. This can be achieved by altering the gradient, changing the mobile phase composition, or using a column with a different stationary phase chemistry.
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention times where ion suppression is most pronounced. This will guide the optimization of your chromatographic method.
-
Problem: The signal intensity for this compound is consistently low, even in calibration standards prepared in a neat solution.
-
Possible Cause: Before suspecting ion suppression, it's crucial to rule out other potential issues.
-
Instrument Performance: The LC-MS/MS system may not be performing optimally.
-
Analyte Stability: this compound stock or working solutions may have degraded.
-
Source Conditions: The ion source parameters (e.g., capillary voltage, gas flow, desolvation temperature) may not be optimized for this compound.
-
-
Solutions:
-
System Suitability Test: Inject a freshly prepared standard solution of this compound to verify instrument performance, including pump pressure, retention time stability, and signal intensity.
-
Optimize Ion Source Parameters: Systematically tune the ion source parameters to maximize the signal for this compound.
-
Check for Metal Adsorption: As a nucleoside analog, Cytarabine may interact with metal surfaces in the HPLC column and flow path, leading to signal loss. Consider using metal-free or PEEK-lined columns and tubing.
-
Problem: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Inconsistent ion suppression across the analytical run can lead to poor accuracy and precision. This is often due to variations in the sample matrix between individual samples.
-
Solutions:
-
Utilize a Co-eluting Internal Standard: this compound is an excellent choice as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cytarabine. Since it has nearly identical physicochemical properties, it will experience the same degree of ion suppression as the unlabeled analyte, allowing for accurate correction. Ensure that the ¹³C-labeled internal standard co-elutes with the native analyte.
-
Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data Assessment of Ion Suppression
During method validation, it is crucial to quantitatively assess the matrix effect. The following table illustrates how to present the results from such an experiment. The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution.
| Sample ID | Analyte | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Blank 1 | Cytarabine | 1,520,345 | 1,203,456 | 79.16 |
| Blank 2 | Cytarabine | 1,515,890 | 1,189,765 | 78.49 |
| Blank 3 | Cytarabine | 1,532,110 | 1,225,688 | 80.00 |
| Blank 1 | This compound | 1,498,765 | 1,199,012 | 80.00 |
| Blank 2 | This compound | 1,501,234 | 1,201,987 | 80.07 |
| Blank 3 | This compound | 1,495,678 | 1,196,542 | 80.00 |
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Consistent matrix effect between the analyte and its ¹³C-labeled internal standard is desirable.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect the outlet of a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the mass spectrometer and acquire data in MRM mode for this compound. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column.
-
Start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused this compound signal. Any significant drop in the baseline indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more thorough sample cleanup to minimize matrix interferences.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard.
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Cytarabine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an analytical method.
Q2: What are the common causes of ion suppression for a polar compound like cytarabine?
A2: Common causes of ion suppression include:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can co-elute with cytarabine and its internal standard.
-
Mobile Phase Additives: Non-volatile salts and ion-pairing agents in the mobile phase can accumulate in the ion source and suppress ionization. Using volatile buffers like ammonium acetate or formate is recommended.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Exogenous Substances: Contaminants such as plasticizers from sample collection tubes can also lead to ion suppression.
Q3: Why is a ¹³C-labeled internal standard like this compound recommended?
A3: Stable isotope-labeled internal standards are the gold standard for compensating for ion suppression. ¹³C-labeled standards are particularly advantageous because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute perfectly and experience the same degree of ion suppression, allowing for reliable correction and accurate quantification. Deuterium (²H) labeled standards can sometimes exhibit slight chromatographic separation from the analyte, which may compromise their ability to fully compensate for matrix effects.
Q4: Can I switch the ionization mode from ESI to APCI to reduce ion suppression?
A4: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI). If your method development allows, testing APCI could be a viable strategy. However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique.
Q5: My mobile phase seems to lose effectiveness over time, leading to decreased signal. What could be the cause?
A5: This phenomenon, known as mobile phase aging, can lead to a loss of mass spectrometry sensitivity. For some mobile phase systems, especially those containing alkylamines, sensitivity can decrease significantly in as little as 24 hours. It is often recommended to prepare mobile phases fresh daily to mitigate this effect. Additionally, trace impurities in the mobile phase water can accumulate on the column and elute during the gradient, causing ion suppression. Using high-purity, LC/MS-grade water is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Cytarabine-13C3
Welcome to the technical support center for Cytarabine-13C3. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this isotopically labeled nucleoside analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. The product datasheet says it's "slightly soluble" in water, but standard Cytarabine is known to be freely soluble. Why is there a difference?
A1: This is a common and important observation. While unlabeled Cytarabine is indeed freely soluble in water, the synthesis and purification processes for isotopically labeled compounds like this compound can sometimes result in a different crystalline form (polymorph) or the presence of trace impurities that can significantly reduce its aqueous solubility. The "slightly soluble" description from the manufacturer indicates that you should not assume it will dissolve as readily as its unlabeled counterpart.
Q2: What is the exact aqueous solubility of this compound?
A2: Currently, a precise quantitative value for the aqueous solubility of this compound (e.g., in mg/mL or mM) is not consistently reported in publicly available literature. The term "slightly soluble" is a qualitative description. Therefore, it is highly recommended to experimentally determine the solubility in your specific buffer and conditions using a protocol such as the Shake-Flask method outlined in the Experimental Protocols section of this guide.
Q3: What are the initial steps I should take if I observe poor solubility?
A3: If you are experiencing difficulty dissolving this compound, we recommend the following initial steps:
-
Gentle Heating: Gently warm the solution to 37°C. For many compounds, a modest increase in temperature can improve both the rate of dissolution and overall solubility.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break up solid particles and enhance dissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer can significantly impact the solubility of ionizable compounds. For weakly basic drugs, lowering the pH can increase solubility.
Q4: Can I use a co-solvent to dissolve this compound? If so, which ones are recommended?
A4: Yes, using a co-solvent is a common and effective strategy. The recommended approach is to first dissolve the this compound in a small amount of a water-miscible organic solvent and then slowly add this stock solution to your aqueous buffer with vigorous stirring.
-
Dimethyl Sulfoxide (DMSO): This is a good first choice as this compound is known to be soluble in warmed DMSO.[1][2][3] Unlabeled Cytarabine is soluble in DMSO up to 50 mM.[4][5]
-
Ethanol: Unlabeled Cytarabine is slightly soluble in ethanol. A mixture of ethanol and water can be an effective solvent system.
Important: When using co-solvents, it is crucial to be aware of their potential effects on your experimental system, such as cytotoxicity or altered cellular responses, and to include appropriate vehicle controls in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound.
Issue 1: The compound does not dissolve completely in the aqueous buffer, even after vortexing and sonication.
| Potential Cause | Recommended Solution |
| Low intrinsic solubility of the specific lot of this compound. | 1. Use a Co-solvent: Prepare a concentrated stock solution in warmed DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).2. pH Modification: If your compound has an ionizable group, systematically vary the pH of your buffer to find the pH of maximum solubility. |
| The concentration you are trying to achieve exceeds the solubility limit. | 1. Determine the Solubility: Perform a solubility test to find the maximum concentration achievable in your buffer (see Experimental Protocols).2. Work at a Lower Concentration: If experimentally feasible, adjust your protocol to use a lower, more soluble concentration of the compound. |
Issue 2: The compound dissolves initially but then precipitates out of solution over time or upon storage.
| Potential Cause | Recommended Solution |
| Supersaturated Solution: The initial dissolution method (e.g., with heating) created a supersaturated solution that is not stable at storage temperature. | 1. Prepare Fresh Solutions: For compounds with borderline solubility, it is best practice to prepare the solution fresh before each experiment.2. Store at an Appropriate Temperature: Unlabeled Cytarabine solutions have shown good stability at 2-8°C. However, for your specific preparation, you may need to determine the optimal storage temperature to prevent precipitation. |
| Change in pH: The pH of the solution may have shifted upon storage, causing the compound to become less soluble. | 1. Use a Buffered System: Ensure you are using a buffer with sufficient capacity to maintain a stable pH.2. Check pH Before Use: If you suspect pH changes, measure the pH of your stock solution before use. |
| Interaction with Container: The compound may be adsorbing to or interacting with the storage container. | 1. Use Low-Adsorption Tubes: Store your solutions in low-protein-binding polypropylene or glass vials.2. Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can sometimes help prevent precipitation and adsorption, but be sure to check for compatibility with your assay. |
Quantitative Data Summary
The following tables provide a summary of the known solubility of unlabeled Cytarabine, which can serve as a useful reference when working with this compound.
Table 1: Solubility of Unlabeled Cytarabine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble (1 g in ~5 mL, ~200 mg/mL) | |
| Water | Soluble up to 100 mM (~24.3 mg/mL) | |
| Phosphate Buffered Saline (PBS, pH 7.2) | Approx. 2 mg/mL | |
| DMSO | Soluble up to 50 mM (~12.2 mg/mL) | |
| Ethanol | Slightly soluble (1 g in ~500 mL) | |
| Chloroform | Slightly soluble (1 g in ~1000 mL) |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol will help you determine the equilibrium solubility of your specific lot of this compound in your chosen aqueous buffer.
Materials:
-
This compound powder
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method to quantify this compound concentration (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.
-
Add a known volume of your aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, visually confirm that there is still undissolved solid at the bottom of the vial.
-
Carefully remove the vial from the shaker and let it stand to allow the solid to settle.
-
Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary and analyze the concentration of dissolved this compound using your validated analytical method.
-
The resulting concentration is the equilibrium solubility of this compound in your specific buffer and at that temperature.
Visualizations
Troubleshooting Workflow for Poor Aqueous Solubility
Caption: A flowchart for systematically troubleshooting poor aqueous solubility of this compound.
Simplified Signaling Pathway of Cytarabine Action
References
Technical Support Center: Managing Variability in Cytarabine-¹³C₃ Labeled Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in Cytarabine-¹³C₃ labeled experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cytarabine-¹³C₃, and what is its primary application in research?
A1: Cytarabine-¹³C₃ is a stable isotope-labeled version of the chemotherapy drug Cytarabine (also known as Ara-C). The three carbon atoms in the ribose sugar moiety are replaced with the heavy isotope ¹³C. This labeling does not alter the chemical or biological properties of the drug. Its primary application is in metabolic studies, specifically for tracing the metabolic fate of Cytarabine within cells. By using techniques like mass spectrometry, researchers can track the incorporation of Cytarabine-¹³C₃ into various metabolic pathways, most notably DNA synthesis, to understand its mechanism of action and the development of drug resistance.
Q2: What is the general mechanism of action of Cytarabine?
A2: Cytarabine is an antimetabolite drug that primarily targets rapidly dividing cells.[1] After entering the cell, it is phosphorylated to its active form, Cytarabine triphosphate (ara-CTP).[1] Ara-CTP then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA during the S-phase of the cell cycle.[2] Once incorporated, ara-CTP inhibits the function of DNA polymerase, leading to the termination of DNA chain elongation and ultimately inducing cell death.[1][2]
Q3: What are the main sources of variability in Cytarabine-¹³C₃ labeled experiments?
A3: Variability in these experiments can arise from three main sources:
-
Biological Variability: Inherent differences between cell cultures, even of the same cell line, due to factors like passage number, cell density, and growth phase. Minor variations in culture conditions can significantly impact metabolic rates.
-
Technical Variability (Pre-analytical): Inconsistencies in experimental procedures such as cell seeding, timing of tracer addition, metabolite extraction, and sample storage.
-
Analytical Variability: Variations introduced during sample analysis, primarily by the mass spectrometer, including fluctuations in instrument sensitivity and ion suppression effects.
Q4: How can I minimize variability in my experiments?
A4: Minimizing variability requires careful planning and standardization of the entire experimental workflow. Key strategies include:
-
Standardized Cell Culture Practices: Use cells with a consistent passage number, maintain a standardized seeding density, and ensure cells are in the logarithmic growth phase during the experiment.
-
Precise Experimental Timing: Ensure consistent incubation times with the Cytarabine-¹³C₃ tracer.
-
Robust Metabolite Extraction: Use a validated and consistent metabolite extraction protocol. Rapid quenching of metabolic activity is crucial.
-
Inclusion of Quality Controls: Incorporate pooled quality control (QC) samples throughout the analytical run to monitor and correct for instrument drift.
-
Use of Internal Standards: Spike samples with a known concentration of an appropriate internal standard to normalize for variations in sample preparation and instrument response.
Troubleshooting Guides
This section provides solutions to common problems encountered during Cytarabine-¹³C₃ labeled experiments.
Problem 1: Low or No Detectable ¹³C Labeling in Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The time required to see significant labeling depends on the metabolic pathway and cell type. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration. |
| Low Tracer Concentration | The concentration of Cytarabine-¹³C₃ may be too low for efficient uptake and metabolism. Consult literature for typical concentrations used in similar cell lines or perform a dose-response experiment. |
| Cell Health Issues | Cells may have poor viability or are not metabolically active. Check cell viability using methods like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. |
| Inefficient Metabolite Extraction | The extraction protocol may not be effectively capturing the metabolites of interest. Ensure the extraction solvent is appropriate for polar metabolites like Cytarabine and its phosphorylated forms. A common method is a cold two-phase methanol-water-chloroform extraction. |
| Mass Spectrometer Sensitivity | The instrument may not be sensitive enough to detect low levels of labeled metabolites. Optimize mass spectrometer parameters, including spray voltage, gas flows, and collision energy. |
Problem 2: High Variability Between Biological Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or media composition between replicates can lead to different metabolic states. Standardize all cell culture procedures meticulously. |
| Variable Cell Numbers at Harvest | Differences in the number of cells harvested will affect the total amount of metabolites extracted. Normalize metabolite levels to cell number or total protein content. |
| Inconsistent Sample Handling | Variations in the timing or execution of sample quenching and extraction can introduce significant variability. Ensure all samples are processed in a consistent and timely manner. |
| Batch Effects | If samples are processed or analyzed in different batches, systematic variations can be introduced. Randomize the order of sample analysis and include pooled QC samples to monitor and correct for batch effects. |
Problem 3: Poor Chromatographic Peak Shape or Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be degrading over time. Use a guard column and ensure proper column washing and storage. |
| Matrix Effects | Components in the sample matrix can interfere with chromatography. Optimize the sample preparation method to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner samples. |
| Mobile Phase Issues | Inconsistent mobile phase composition or degradation can affect chromatography. Prepare fresh mobile phases daily and ensure proper degassing. |
| Instrument Instability | Fluctuations in pump pressure or column temperature can cause retention time shifts. Ensure the LC system is properly maintained and equilibrated. |
Data Presentation: Expected Levels of Variability
The following tables summarize typical quantitative data for analytical and biological variability in stable isotope labeling experiments. These values can serve as a benchmark for your own experiments.
Table 1: Analytical Variability in LC-MS/MS Quantification of Cytarabine
| Parameter | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Cytarabine | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Data synthesized from typical values reported in validated bioanalytical methods.
Table 2: Representative Biological Variability in ¹³C Labeling Experiments
| Metabolite Class | Typical Coefficient of Variation (%CV) Across Biological Replicates |
| Central Carbon Metabolites (e.g., TCA cycle intermediates) | 10 - 30% |
| Amino Acids | 15 - 40% |
| Nucleotides | 20 - 50% |
Note: These are representative values from metabolomics literature and can vary significantly depending on the cell line, experimental conditions, and specific metabolite.
Experimental Protocols
Detailed Methodology for a Cytarabine-¹³C₃ Labeling Experiment
This protocol outlines a general workflow for a Cytarabine-¹³C₃ tracing experiment in a cancer cell line, followed by LC-MS/MS analysis.
1. Cell Culture and Labeling:
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HL-60) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium.
-
Tracer Introduction: After allowing cells to adhere and enter logarithmic growth (typically 24 hours), replace the standard medium with fresh medium containing a known concentration of Cytarabine-¹³C₃. Include a vehicle control (no Cytarabine) and an unlabeled Cytarabine control.
-
Incubation: Incubate the cells for the desired labeling period. A time-course experiment is recommended to determine the optimal duration.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant (containing the polar metabolites) to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system (e.g., 50% methanol).
3. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 column is commonly used for separating Cytarabine and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical mobile phase system.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Cytarabine detection.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
-
MRM Transitions:
-
Unlabeled Cytarabine: 244.0 > 112.0 m/z
-
Cytarabine-¹³C₃: 247.0 > 115.0 m/z (predicted, assuming the ¹³C atoms are in the ribose moiety that is part of the fragment ion)
-
Note: The exact MRM transition for Cytarabine-¹³C₃ should be optimized by direct infusion of the labeled standard.
-
-
-
Data Acquisition: Acquire data for each sample, including blanks, QC samples, and experimental samples.
4. Data Processing and Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the unlabeled and labeled forms of Cytarabine and its metabolites.
-
Normalization: Normalize the peak areas to an internal standard and/or cell number/protein content.
-
Calculation of Labeling Enrichment: Calculate the percentage of the metabolite pool that is labeled with ¹³C.
-
Statistical Analysis: Perform appropriate statistical tests to identify significant differences in labeling between experimental conditions.
Mandatory Visualizations
Caption: Metabolic activation pathway of Cytarabine-¹³C₃.
Caption: General experimental workflow for Cytarabine-¹³C₃ labeling.
Caption: Troubleshooting decision tree for high variability.
References
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Analytical Methods with Cytarabine-¹³C₃
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical for cytotoxic drugs like Cytarabine, where precise quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a comprehensive comparison of analytical method validation using the stable isotope-labeled (SIL) internal standard, Cytarabine-¹³C₃, against other common approaches, highlighting its superior performance through supporting experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This unique characteristic allows them to co-elute with the analyte, experiencing the same matrix effects and extraction recovery, thus providing the most effective compensation for variations during sample preparation and analysis.
Comparative Analysis of Internal Standards
The use of an internal standard is crucial to correct for variability in sample preparation, injection volume, and instrument response. While various compounds can be used as internal standards, their ability to mimic the analyte of interest dictates their effectiveness.
-
External Standard: This method relies on a calibration curve generated from standards prepared in a clean matrix. It does not account for matrix effects or variability in sample preparation, potentially leading to inaccurate results in complex biological samples.
-
Structural Analog Internal Standard: A compound with a similar chemical structure to the analyte is used. While it can compensate for some variability, differences in physicochemical properties can lead to different extraction recoveries and matrix effects compared to the analyte.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., Cytarabine-¹³C₃): This is the most effective approach. The SIL internal standard has the same chemical structure and properties as the analyte, ensuring it behaves identically during all stages of the analytical process. This leads to more accurate and precise quantification by effectively normalizing for any variations.
Quantitative Data Comparison
The following tables summarize the validation parameters for a sensitive LC-MS/MS method developed for the determination of Cytarabine in human plasma and urine, utilizing Cytarabine-¹³C₃ as the internal standard.
Table 1: Linearity of Cytarabine Quantification using Cytarabine-¹³C₃ Internal Standard
| Analyte | Matrix | Concentration Range | Correlation Coefficient (r²) |
| Cytarabine | Plasma | 50 ng/mL to 5000 ng/mL | 0.99 |
| Cytarabine | Urine | 50 ng/mL to 5000 ng/mL | 0.99 |
Table 2: Accuracy and Precision of Cytarabine Quantification using Cytarabine-¹³C₃ Internal Standard [1]
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Plasma | Low QC | - | ≤12.47 | ≤13.12 | ≤12.47 | ≤13.12 |
| Other QCs | - | ≤10.69 | ≤12.20 | ≤10.69 | ≤12.20 | |
| Urine | Low QC | - | ≤12.47 | ≤13.12 | ≤12.47 | ≤13.12 |
| Other QCs | - | ≤10.69 | ≤12.20 | ≤10.69 | ≤12.20 |
Data presented is based on a validation summary where specific concentration levels for "Other QCs" were not detailed. The precision for plasma and urine standards did not exceed 11.27% at the LLOQ and was within 7.40% at all other levels. The accuracy was within 7.52% of the nominal concentration.[1]
Experimental Protocols
A detailed methodology is crucial for replicating and verifying experimental results. The following outlines a typical experimental protocol for the validation of an LC-MS/MS method for Cytarabine using Cytarabine-¹³C₃.
Sample Preparation
-
Standard and QC Preparation: Stock solutions of Cytarabine and Cytarabine-¹³C₃ are prepared in a suitable solvent (e.g., methanol). Working solutions are then prepared by diluting the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking blank biological matrix (plasma or urine) with the appropriate working solutions.
-
Protein Precipitation: To 100 µL of plasma or urine sample, add a known concentration of Cytarabine-¹³C₃ internal standard solution. Add a protein precipitation agent, such as acetonitrile or methanol, to the sample.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the LC system.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The transitions monitored are specific for Cytarabine and Cytarabine-¹³C₃. For example:
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against the calibration curve.
-
Visualizing the Workflow and Cytarabine's Mechanism
To better understand the experimental process and the biological context of Cytarabine, the following diagrams have been generated.
Conclusion
The validation of analytical methods is a critical step in drug development, ensuring the reliability and integrity of the data generated. The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, provides a significant advantage over other methods by effectively compensating for matrix effects and other sources of variability. The experimental data clearly demonstrates that methods validated with Cytarabine-¹³C₃ achieve high levels of accuracy and precision, making it the reference standard of choice for the bioanalysis of Cytarabine. This robust approach ultimately contributes to more reliable pharmacokinetic and clinical data, supporting the safe and effective development of new therapies.
References
A Head-to-Head Battle of Internal Standards: Cytarabine-¹³C₃ vs. Deuterium-Labeled Cytarabine in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the pivotal chemotherapeutic agent cytarabine, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Cytarabine-¹³C₃ and deuterium-labeled cytarabine. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed decision for their bioanalytical needs.
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative mass spectrometry. An ideal SIL-IS co-elutes with the analyte of interest, exhibiting identical behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. While both carbon-13 and deuterium labeling serve this purpose, subtle but significant differences in their physicochemical properties can impact assay performance.
Performance Comparison: The Isotope Effect in Focus
The primary distinction between ¹³C- and deuterium-labeled internal standards lies in the "isotope effect." The replacement of hydrogen with deuterium results in a greater relative mass change and can lead to slight differences in chromatographic retention time compared to the unlabeled analyte. This can be particularly problematic in high-efficiency chromatographic systems where even minor shifts can lead to differential matrix effects for the analyte and the internal standard, potentially compromising accuracy. In contrast, the substitution of ¹²C with ¹³C results in a negligible change in physicochemical properties, ensuring near-perfect co-elution with the analyte.
Below is a summary of performance data from a study utilizing a ¹³C-labeled internal standard for the quantification of cytarabine in human plasma.
| Performance Metric | Cytarabine-¹³C₃ Internal Standard |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Bias %) | Within ±7.52% of nominal concentration |
| Intra-day Precision (% CV) | ≤ 12.47% |
| Inter-day Precision (% CV) | ≤ 12.20% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Recovery | Not explicitly stated, but method showed sufficient sensitivity and accuracy |
Table 1: Performance characteristics of a validated LC-MS/MS method for cytarabine in human and dog plasma and urine using Cytarabine-¹³C₃ as an internal standard. Data extracted from a study by Eurofins.[1]
Experimental Protocols
Below are detailed methodologies for the quantification of cytarabine in human plasma using a stable isotope-labeled internal standard, based on established bioanalytical methods.
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a common and straightforward method for extracting cytarabine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add a specific volume of the internal standard working solution (either Cytarabine-¹³C₃ or deuterium-labeled cytarabine).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines typical LC-MS/MS conditions for cytarabine analysis.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water containing 0.1% formic acid and acetonitrile is typical. A common isocratic mobile phase is 85:15 (v/v) water with 0.1% formic acid:acetonitrile.[2]
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[2]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[2]
-
Injection Volume: Typically 5 µL.[2]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Cytarabine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
Cytarabine-¹³C₃: Monitor the corresponding mass-shifted precursor to product ion transition.
-
Deuterium-labeled Cytarabine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for cytarabine. While both Cytarabine-¹³C₃ and deuterium-labeled cytarabine can be used to develop validated methods, the inherent physicochemical properties of ¹³C-labeled standards offer a distinct advantage. The near-perfect co-elution with the unlabeled analyte ensures more effective compensation for matrix effects, leading to superior accuracy and precision. For assays demanding the highest level of confidence in quantitative data, Cytarabine-¹³C₃ represents the gold standard choice. Researchers must weigh the potential for slightly compromised data quality against the often lower cost and wider availability of deuterated standards. Ultimately, the choice will depend on the specific requirements and goals of the study.
References
The Gold Standard in Bioanalysis: Assessing the Accuracy and Precision of Cytarabine-13C3
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in bioanalytical assays is paramount. When quantifying cytarabine, a cornerstone of chemotherapy regimens, the choice of an internal standard can significantly impact the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of bioanalytical methods for cytarabine, focusing on the performance of the stable isotope-labeled internal standard, Cytarabine-13C3, against alternative approaches.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby providing superior correction for variability during sample preparation and analysis.[1][3] This guide delves into the experimental data that substantiates the theoretical advantages of using this compound.
Comparative Performance of Internal Standards
The accuracy and precision of a bioanalytical method are critical indicators of its performance. Accuracy, often expressed as the percentage of relative error (%RE), reflects how close the measured value is to the true value. Precision, typically represented by the coefficient of variation (%CV), indicates the degree of scatter or variability in repeated measurements.
The following tables summarize the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as the internal standard, alongside data from methods employing alternative internal standards and a method without an internal standard.
| Method | Internal Standard | Analyte Concentration (ng/mL) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LC-MS/MS | This compound | LLOQ, Low, Mid, High QC | Within ±13.12% | Within ±12.20% | ≤ 12.47% | ≤ 10.69% |
| LC-MS/MS | Cladribine | 20 - 2500 | < 15% | < 15% | < 15% | < 15% |
| LC-MS/MS | Levodopa | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| HPTLC | Diclofenac Na | 0.2 - 15 (µg/mL) | 98.80 - 101.31% | 99.05 - 101.04% | 0.58 - 1.15% | 0.72 - 1.28% |
| RP-HPLC-UV | None | Not Specified | 98.8 - 101.2% | 99.2 - 100.8% | 0.5 - 1.2% | 0.6 - 1.4% |
Table 1: Comparison of Accuracy and Precision Data for Cytarabine Bioanalytical Assays. This table clearly demonstrates the excellent performance of the method using this compound, with accuracy and precision values well within the accepted regulatory limits (typically ±15% for accuracy and ≤15% for precision).[4] While the other methods also show acceptable performance, the use of a stable isotope-labeled internal standard like this compound is theoretically superior in compensating for matrix effects and other analytical variabilities.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical data. Below are the methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity for the quantification of cytarabine in biological matrices.
Sample Preparation:
-
To a 50 µL aliquot of plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
Chromatographic Conditions:
-
System: API 4000 LC-MS/MS system
-
Column: Not explicitly specified, but a C18 column is common for similar analyses.
-
Mobile Phase: A gradient of aqueous and organic solvents, typical for reversed-phase chromatography.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Monitored Transitions:
-
Cytarabine: m/z 242 → 109
-
This compound: m/z 245 → 113
-
Experimental workflow for cytarabine analysis using this compound.
Method 2: LC-MS/MS with Cladribine Internal Standard
This method offers a viable alternative when a stable isotope-labeled internal standard is not available.
Sample Preparation:
-
Plasma samples are subjected to protein precipitation with acetonitrile.
Chromatographic Conditions:
-
Column: Synergi HydroRP column (150 mm × 2.0 mm, 4 μm)
-
Mobile Phase: Gradient elution with acetonitrile, 2 mM ammonium acetate, and 0.5% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 μl
-
Run Time: 6.0 min
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI)
-
Detection: Triple-quadrupole mass spectrometry
Workflow using Cladribine as an internal standard.
Method 3: RP-HPLC with UV Detection (No Internal Standard)
This method, while less sophisticated than LC-MS/MS, can be employed for routine analysis, though it may be more susceptible to matrix interference.
Sample Preparation:
-
Details on sample preparation are not extensively provided but would typically involve protein precipitation or solid-phase extraction.
Chromatographic Conditions:
-
Column: Prontosil C-18 column (4.6 x 250mm, 5μ particle size)
-
Mobile Phase: 20 mM KH2PO4 : acetonitrile (pH 2.5) in a ratio of 20:80 v/v.
-
Detection: UV at 254nm
Logical flow for RP-HPLC-UV analysis of cytarabine.
Conclusion
The presented data underscores the superior performance of bioanalytical methods that employ this compound as an internal standard. The near-identical chemical behavior of the SIL internal standard to the analyte ensures robust and reliable quantification, minimizing the impact of matrix effects and procedural variations. While alternative methods can provide acceptable results, the use of this compound offers a higher degree of confidence in the accuracy and precision of the generated data, a critical consideration in regulated drug development environments. For researchers striving for the highest quality data in their cytarabine bioanalysis, this compound stands out as the exemplary choice.
References
A Comparative Guide to Stable Isotope-Labeled Cytarabine Analogs for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and therapy, particularly in the study of leukemias and lymphomas, cytarabine (Ara-C) stands out as a cornerstone chemotherapeutic agent. Accurate quantification of cytarabine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled (SIL) internal standards are indispensable tools in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring the highest levels of accuracy and precision. This guide provides an objective comparison of Cytarabine-¹³C₃ with other stable isotope-labeled nucleoside analogs, focusing on their performance in analytical applications.
Executive Summary
The selection of an appropriate stable isotope-labeled internal standard is a critical decision in the development of robust bioanalytical methods. While various isotopes can be incorporated into a drug molecule, ¹³C and ¹⁵N-labeled standards are generally considered superior to their deuterated (²H) counterparts for LC-MS applications. This superiority stems from their greater isotopic stability and the fact that they typically co-elute perfectly with the unlabeled analyte, providing the most accurate compensation for matrix effects and other sources of analytical variability. Cytarabine-¹³C₃ offers a reliable and high-performing option for the quantification of cytarabine, demonstrating excellent linearity, precision, and accuracy in validated LC-MS/MS assays.
Performance Comparison of Stable Isotope-Labeled Cytarabine Analogs
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. The choice of isotope can significantly influence this.
| Feature | Cytarabine-¹³C₃ | Deuterium (²H)-Labeled Cytarabine | ¹⁵N-Labeled Cytarabine |
| Chromatographic Co-elution | Excellent; co-elutes with unlabeled cytarabine. | Potential for chromatographic separation from unlabeled cytarabine, which can compromise accurate quantification.[1][2] | Excellent; expected to co-elute with unlabeled cytarabine. |
| Isotopic Stability | High; ¹³C is not susceptible to back-exchange.[2] | Risk of H/D back-exchange under certain pH and temperature conditions, leading to a loss of the label.[2] | High; ¹⁵N is not prone to exchange. |
| Kinetic Isotope Effect (KIE) | Negligible impact on metabolic stability and fragmentation. | Can alter the rate of metabolism, potentially impacting pharmacokinetic measurements if the labeling position is at a site of metabolic cleavage.[1] | Negligible impact on metabolic stability and fragmentation. |
| Mass Spectrometry Fragmentation | Predictable and consistent with unlabeled cytarabine, with a +3 Da mass shift. | Fragmentation pattern can sometimes differ from the unlabeled analyte. | Predictable and consistent with unlabeled cytarabine, with a corresponding mass shift depending on the number of ¹⁵N atoms. |
| Commercial Availability & Cost | Generally available, though may be more expensive than deuterated analogs. | Often more readily available and less expensive to synthesize. | Availability and cost can vary. |
Quantitative Data: LC-MS/MS Performance of Cytarabine-¹³C₃
| Parameter | Typical Performance using Cytarabine-¹³C₃ Internal Standard |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Mass Spectrometry Parameters for Cytarabine and Cytarabine-¹³C₃:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytarabine | 244.0 | 112.0 |
| Cytarabine-¹³C₃ | 247.0 | 115.0 |
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for the accurate quantification of cytarabine in biological matrices. Below is a representative experimental protocol.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Cytarabine-¹³C₃ internal standard solution (concentration will depend on the specific assay requirements).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Method for Cytarabine Quantification
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate cytarabine from endogenous interferences. For example, start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytarabine: 244.0 → 112.0
-
Cytarabine-¹³C₃: 247.0 → 115.0
-
Mandatory Visualizations
Cytarabine's Mechanism of Action
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form (ara-CTP), which is then incorporated into the growing DNA strand, leading to chain termination and apoptosis.
Caption: Intracellular activation of Cytarabine and its inhibitory effect on DNA synthesis.
Experimental Workflow for Cytarabine Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of cytarabine in plasma samples using a stable isotope-labeled internal standard.
Caption: A typical workflow for the quantification of cytarabine in plasma samples.
Logical Relationship: Choosing an Internal Standard
The decision to use a ¹³C-labeled internal standard over a deuterated one is based on key performance characteristics that lead to more reliable and accurate data.
Caption: Rationale for selecting ¹³C-labeled internal standards for optimal analytical performance.
References
Comparative Analysis of Cytarabine-13C3 Uptake in Sensitive vs. Resistant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount. This guide provides a comparative analysis of the uptake of isotopically labeled cytarabine (Cytarabine-13C3) in sensitive versus resistant cancer cell lines, offering insights into a key mechanism of chemoresistance.
Key Mechanisms of Cytarabine Resistance
Cytarabine resistance is a multifaceted phenomenon. The primary factors influencing its efficacy at the cellular level include:
-
Drug Transport: The influx of cytarabine into cells is predominantly mediated by the human equilibrative nucleoside transporter 1 (hENT1).[1][2] Reduced expression or functional activity of hENT1 is a well-documented mechanism of resistance, leading to decreased intracellular drug concentrations.[1][3]
-
Enzymatic Activation and Inactivation: Once inside the cell, cytarabine must be phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form (ara-CTP). Conversely, enzymes like cytidine deaminase (CDA) can inactivate cytarabine.[3] An imbalance in these enzymatic activities can contribute to resistance.
-
Target Alterations: Changes in the drug's ultimate target, DNA polymerase, can also lead to resistance.
This guide will focus on the initial and critical step of drug uptake.
Establishing and Characterizing Sensitive vs. Resistant Cell Lines
To perform a comparative analysis, isogenic cell lines with differential sensitivity to cytarabine are required.
Table 1: Representative IC50 Values for Cytarabine in Sensitive and Resistant AML Cell Lines
| Cell Line Model | Phenotype | Representative IC50 (µM) | Reference |
| HL-60 | Sensitive | < 1 | |
| THP-1 | Resistant | > 5 | |
| U937 | Resistant | > 5 | |
| MOLM-13 | Sensitive | < 1 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and its resistant counterpart.
Comparative Uptake of this compound: Expected Outcomes
Based on the established role of hENT1 in cytarabine transport, a significant difference in the uptake of this compound between sensitive and resistant cell lines is anticipated.
Table 2: Expected Relative Uptake of this compound and hENT1 Expression
| Cell Line Phenotype | Expected hENT1 mRNA Expression Level | Expected Intracellular this compound Concentration |
| Sensitive | High | High |
| Resistant | Low to Very Low | Low |
Rationale: Studies have shown a direct correlation between hENT1 mRNA expression and cytarabine sensitivity. Resistant cells often exhibit several-fold lower hENT1 expression, which would lead to a corresponding decrease in the transport of this compound into the cell.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in this comparative analysis.
Generation of Cytarabine-Resistant Cell Lines
Objective: To develop a cytarabine-resistant cell line from a sensitive parental line.
Methodology:
-
Cell Culture: Culture the parental sensitive cell line (e.g., HL-60) in appropriate media and conditions.
-
Initial IC50 Determination: Determine the IC50 of cytarabine for the parental cell line using a cell viability assay (e.g., MTT or CCK-8).
-
Dose Escalation: Continuously expose the cells to increasing concentrations of cytarabine, starting from a concentration below the IC50.
-
Monitoring and Recovery: Monitor the cells for signs of cell death. Allow the surviving cells to recover and repopulate.
-
Stepwise Increase: Once the cells have adapted, gradually increase the concentration of cytarabine.
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): Isolate single-cell clones to establish a homogenous resistant cell line.
Quantification of this compound Uptake by LC-MS/MS
Objective: To measure the intracellular concentration of this compound in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding: Seed an equal number of sensitive and resistant cells in multi-well plates.
-
Incubation with this compound: Treat the cells with a known concentration of this compound for a defined period.
-
Cell Lysis and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Preparation:
-
Centrifuge the cell lysates to pellet proteins and cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate this compound from other metabolites using an appropriate LC column and gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The mass transition for this compound would be specific to its isotopic labeling (e.g., m/z 245 → 113).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound in the cell lysates and normalize to the cell number or total protein content.
-
Measurement of hENT1 mRNA Expression by RT-qPCR
Objective: To quantify the relative expression of the hENT1 transporter gene in sensitive and resistant cell lines.
Methodology:
-
RNA Extraction: Isolate total RNA from an equal number of sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the hENT1 gene and a reference gene (e.g., GAPDH or β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay to detect DNA amplification.
-
-
Data Analysis:
-
Calculate the relative expression of hENT1 in the resistant cells compared to the sensitive cells using the ΔΔCt method.
-
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The comparative analysis of this compound uptake in sensitive versus resistant cell lines provides a robust framework for investigating a critical mechanism of drug resistance. By quantifying the differential uptake and correlating it with the expression of key transporters like hENT1, researchers can gain valuable insights into the molecular basis of cytarabine resistance. This knowledge is essential for the development of strategies to overcome chemoresistance and improve therapeutic outcomes for patients with hematological malignancies.
References
- 1. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cytarabine's Metabolic Fate: A Comparative Guide to Metabolite Identification Using Cytarabine-¹³C₃
For researchers, scientists, and drug development professionals, accurately identifying drug metabolites is a cornerstone of understanding a compound's efficacy, toxicity, and overall pharmacokinetic profile. This guide provides a comprehensive comparison of methodologies for identifying the metabolites of cytarabine, a critical chemotherapeutic agent. We will explore the enhanced confidence and accuracy offered by using stable isotope-labeled Cytarabine-¹³C₃ in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) versus conventional LC-MS/MS approaches.
The Challenge of Metabolite Identification
Cytarabine (Ara-C) undergoes extensive metabolism, being converted into its active triphosphate form (Ara-CTP) and its inactive metabolite, uracil arabinoside (Ara-U)[1][2][3]. However, a multitude of other potential metabolites may be formed, and confidently identifying these from complex biological matrices is a significant analytical challenge. Conventional LC-MS/MS methods rely on chromatographic retention time and fragmentation patterns to identify known metabolites. However, this approach can be ambiguous when dealing with novel or unexpected metabolites, or in distinguishing them from endogenous molecules with similar masses and fragmentation patterns.
The Cytarabine-¹³C₃ Advantage: Unambiguous Identification
The use of stable isotope-labeled compounds, such as Cytarabine-¹³C₃, provides a powerful tool for overcoming the limitations of conventional methods. By introducing a known mass shift in the parent drug and its subsequent metabolites, this technique allows for the confident and unambiguous identification of drug-related compounds within a complex biological sample.
The core principle lies in the analysis of mass spectra for unique isotopic patterns. Metabolites derived from Cytarabine-¹³C₃ will exhibit a characteristic mass shift of +3 Daltons compared to their unlabeled counterparts. This "twin ion" signature allows for the rapid differentiation of drug-related peaks from background noise and endogenous interferences, significantly reducing the rate of false positives and increasing the confidence in metabolite identification.
Comparative Analysis of Metabolite Identification Methods
The following table summarizes the key performance characteristics of using Cytarabine-¹³C₃ for metabolite identification compared to a conventional LC-MS/MS approach for the analysis of known cytarabine metabolites.
| Performance Metric | Method Using Cytarabine-¹³C₃ | Conventional LC-MS/MS Method |
| Metabolite Identification | High confidence in identifying novel and known metabolites through characteristic mass shifts. | Relies on retention time and fragmentation library matching for known metabolites; ambiguous for novel metabolites. |
| Reduction of False Positives | Excellent. The unique isotopic signature effectively filters out background noise and endogenous interferences. | Prone to false positives from co-eluting endogenous compounds with similar mass-to-charge ratios. |
| Elemental Composition | Enables the determination of the number of carbon atoms in a metabolite, aiding in structural elucidation. | Does not provide direct information on elemental composition. |
| Quantification of Known Metabolites | Can be used as an internal standard for highly accurate and precise quantification. | Requires a separate internal standard for quantification. |
| Linearity (for quantification) | Not directly applicable for identification, but as an internal standard, it ensures linearity of the analyte quantification. | Typically demonstrates good linearity (r² > 0.99) over a defined concentration range (e.g., 1-500 ng/mL for Ara-C and 250-7500 ng/mL for Ara-U)[4]. |
| Accuracy (for quantification) | As an internal standard, it corrects for matrix effects and variability, leading to high accuracy. | Accuracy for known metabolites is generally within ±15% of the nominal concentration[5]. |
| Precision (for quantification) | High precision is achieved by normalizing to the stable isotope-labeled internal standard. | Intra- and inter-day precision for known metabolites is typically less than 15% CV. |
| Lower Limit of Quantification (LLOQ) | Not directly a measure of identification, but enables sensitive detection of metabolites. | Can achieve low ng/mL levels (e.g., 1 ng/mL for Ara-C). |
Cytarabine Metabolic Pathway
The metabolic activation and catabolism of cytarabine are critical determinants of its therapeutic efficacy and toxicity. The following diagram illustrates the key enzymatic steps in this pathway.
Caption: Metabolic pathway of cytarabine activation and catabolism.
Experimental Protocols
Experimental Workflow for Metabolite Identification using Cytarabine-¹³C₃
The following diagram outlines the general workflow for identifying cytarabine metabolites using a stable isotope-labeled approach.
Caption: Experimental workflow for cytarabine metabolite identification.
Detailed Methodologies
1. In Vitro Incubation with Cytarabine and Cytarabine-¹³C₃:
-
Objective: To generate metabolites of cytarabine in a controlled biological system.
-
Protocol:
-
Prepare a 1:1 (mol/mol) mixture of unlabeled cytarabine and Cytarabine-¹³C₃.
-
Incubate this mixture with the chosen biological system (e.g., human liver microsomes, cultured cancer cells) under appropriate physiological conditions (e.g., 37°C, specific co-factors for microsomes).
-
Include control incubations (without the drug mixture and with each compound individually).
-
At various time points, quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate proteins and halt enzymatic activity.
-
2. Sample Preparation for LC-MS/MS Analysis:
-
Objective: To extract metabolites and prepare the sample for injection into the LC-MS/MS system.
-
Protocol:
-
Following quenching, vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) compatible with the LC mobile phase.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the metabolites chromatographically and detect them using mass spectrometry.
-
Protocol:
-
Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Operate in both positive and negative electrospray ionization (ESI) modes to detect a wider range of metabolites.
-
Acquire data in full scan mode to detect all ions and in data-dependent MS² (dd-MS²) mode to obtain fragmentation spectra for structural elucidation.
-
For targeted analysis of known metabolites like Ara-U, Multiple Reaction Monitoring (MRM) can be used. For example, the transition for Ara-U is m/z 243 -> 112 in positive mode, and for its ¹³C₃-labeled counterpart, it would be m/z 246 -> 115 (assuming the fragment does not contain the labeled carbons). A published method used negative ion mode with transitions of 242 → 109 for Cytarabine and 322 → 97 for Ara-U, with their labeled counterparts being 245 → 113 for Ara-C ¹³C₃ and 325 → 97 for Ara-U ¹³C ¹⁵N₂.
-
-
4. Data Analysis for Metabolite Identification:
-
Objective: To process the raw LC-MS/MS data to identify cytarabine-related metabolites.
-
Protocol:
-
Use specialized software to perform peak picking and alignment across the different samples.
-
Implement a data filtering strategy to search for "twin ions" – pairs of peaks with a mass difference corresponding to the isotopic label (e.g., 3.009 Da for ¹³C₃).
-
For each identified twin ion pair, analyze the corresponding MS² fragmentation spectra. Metabolites and their labeled counterparts should exhibit similar fragmentation patterns, with the mass shift observed in the fragment ions containing the ¹³C atoms.
-
Utilize the accurate mass measurements to propose elemental compositions for the putative metabolites.
-
Compare the fragmentation patterns with known biotransformation pathways of cytarabine (e.g., oxidation, glucuronidation) to aid in structural elucidation.
-
Conclusion
The use of Cytarabine-¹³C₃ offers a significant advantage in the confident identification of cytarabine metabolites. By providing a unique isotopic signature, this approach allows researchers to effectively distinguish drug-related compounds from the complex background of biological matrices. While conventional LC-MS/MS methods are valuable for the quantification of known metabolites, the stable isotope labeling strategy is superior for the discovery and unambiguous identification of novel and unexpected metabolic products. This enhanced level of confidence is crucial for a thorough understanding of cytarabine's disposition and for making informed decisions in drug development and clinical research.
References
- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers [mdpi.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.com [eurofins.com]
A Comparative Guide to Linearity and Range Determination for Cytarabine-13C3 Calibration Curves in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of stable isotope-labeled internal standards (SIL-IS), such as Cytarabine-13C3, against other alternatives for the quantitative bioanalysis of Cytarabine. The focus is on the critical validation parameters of linearity and analytical range, supported by experimental data and detailed protocols. The use of a SIL-IS is widely recognized as the gold standard in quantitative LC-MS/MS assays, offering superior accuracy and precision by effectively compensating for variability during sample preparation and analysis.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification. It is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for analytical variability. The ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection.
Stable isotope-labeled internal standards are considered the optimal choice because their physicochemical properties are nearly identical to the analyte. This ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects, providing the most reliable correction.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
Table 1: Comparative Performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) vs. a Structural Analog IS
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value vs. SIL-IS) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |
| Structural Analog IS | 96.8 | 8.6 | 0.02 |
Data adapted from a comparative study on the quantification of Kahalalide F.
The data clearly indicates that the use of a SIL-IS resulted in a mean bias closer to 100% and a lower standard deviation, demonstrating significantly improved accuracy and precision compared to the structural analog.[1] The p-value of 0.02 indicates a statistically significant difference in the variance between the two methods.
Linearity and Range Determination for Cytarabine Analysis: A Review of Published Data
The following table summarizes the linearity and analytical ranges for Cytarabine quantification in human plasma as reported in various studies. These methods typically employ LC-MS/MS for detection.
Table 2: Summary of Reported Linearity and Analytical Ranges for Cytarabine
| Linearity Range (ng/mL) | Internal Standard Used | Key Methodological Details | Reference |
| 0.500 - 500 | Not specified in abstract | UHPLC-MS/MS, cation-exchange SPE, analysis of human plasma.[2][3] | Hilhorst et al. |
| 50 - 5000 | This compound (Ara-C 13C3) | LC-MS/MS with ESI, protein precipitation, analysis of human and dog plasma and urine. | Eurofins |
| 5 - 3000 | Duvelisib (structural analog) | LC-MS/MS with ESI, cation exchange SPE, analysis of rat plasma.[4] | Alnasser et al.[4] |
| 20 - 2500 | Cladribine (structural analog) | LC-MS/MS with ESI, protein precipitation, analysis of human plasma. | Büttner et al. |
| 1 - 500 | Not specified in abstract | UPLC-MS/MS, protein precipitation, analysis of human plasma. | Farenc et al. |
| 16.2 - 97.5 (µg/mL) | Not specified in abstract | RP-HPLC with UV detection, analysis of bulk drug and pharmaceutical dosage forms. | Varanasi et al. |
This compilation highlights the variability in analytical ranges depending on the specific method, instrumentation, and intended application. The use of this compound as an internal standard has been successfully applied in a method with a wide linear range.
Experimental Protocol: Linearity and Range Determination for a Cytarabine Calibration Curve using this compound
This protocol outlines the steps for establishing the linearity and analytical range for the quantification of Cytarabine in human plasma using this compound as the internal standard, based on common bioanalytical method validation guidelines.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare separate stock solutions of Cytarabine and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Cytarabine working standard solutions by serially diluting the Cytarabine stock solution with the appropriate solvent to cover the expected analytical range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a consistent and robust response in the mass spectrometer.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking blank human plasma with the Cytarabine working standard solutions. The concentrations should be spaced across the intended analytical range, with a higher density of points at the lower end.
-
A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
-
Add a fixed volume of the this compound working solution to all calibration standards (except the blank), quality control samples, and study samples.
3. Sample Processing:
-
Extract Cytarabine and this compound from the plasma samples using a validated procedure, such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE).
-
Evaporate the supernatant and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to ensure the separation of Cytarabine from any interfering components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Cytarabine and this compound.
5. Data Analysis and Linearity Assessment:
-
For each calibration standard, calculate the peak area ratio of Cytarabine to this compound.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Cytarabine (x-axis).
-
Perform a linear regression analysis on the data. A weighted linear regression (e.g., 1/x or 1/x²) is often used for bioanalytical data to ensure accuracy at the lower end of the range.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
6. Determination of the Analytical Range:
-
The analytical range is defined by the LLOQ and the ULOQ.
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and ±20% bias).
-
The ULOQ is the highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤15% CV and ±15% bias).
Mandatory Visualizations
Workflow for Linearity and Range Determination
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
Evaluating SAMHD1 Expression's Impact on Cytarabine Efficacy Using Stable Isotope-Labeled Cytarabine-13C3
A Comparative Guide for Researchers and Drug Development Professionals
The efficacy of cytarabine (Ara-C), a cornerstone chemotherapy for acute myeloid leukemia (AML), is significantly influenced by the expression of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1). This guide provides a comprehensive comparison of cytarabine's effectiveness in the presence and absence of SAMHD1, supported by experimental data. It details methodologies for key experiments, including the use of Cytarabine-13C3 for precise metabolic tracking, to aid researchers in designing and interpreting studies in this critical area of cancer pharmacology.
High SAMHD1 Expression Correlates with Reduced Cytarabine Efficacy
SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining the intracellular dNTP pool.[1] However, its activity extends to therapeutic nucleoside analogs like cytarabine. Upon entering a cell, cytarabine is phosphorylated to its active form, cytarabine triphosphate (Ara-CTP), which is then incorporated into DNA, leading to chain termination and cell death.[2][3] SAMHD1 can hydrolyze Ara-CTP, converting it back to the inactive cytarabine, thereby reducing the drug's cytotoxic effect.[2][4]
This mechanism of resistance is supported by a substantial body of evidence from in vitro and in vivo studies, as well as clinical observations. High expression of SAMHD1 in AML cells is consistently associated with increased resistance to cytarabine.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of SAMHD1 expression on cytarabine efficacy.
Table 1: In Vitro Cytarabine IC50 Values in Relation to SAMHD1 Expression
| Cell Line | SAMHD1 Status | Cytarabine IC50 (nM) | Fold Difference | Reference |
| THP-1 | Wild-Type (High SAMHD1) | ~100 - 500 | - | |
| THP-1 | SAMHD1 Knockout | ~1 - 10 | 10-500x increase in sensitivity | |
| HEL | Low SAMHD1 | ~10 - 50 | - | |
| HEL | SAMHD1 Overexpression | ~500 - 2000 | 10-200x decrease in sensitivity | |
| Jurkat | Wild-Type (Low SAMHD1) | ~20 | - | |
| Jurkat | SAMHD1 Overexpression | ~200 | 10x decrease in sensitivity |
Table 2: Effect of SAMHD1 Modulation on Intracellular Ara-CTP Levels
| Cell Line | Condition | Intracellular Ara-CTP Levels (relative units) | Fold Change | Reference |
| THP-1 | Control | 1 | - | |
| THP-1 | Vpx-mediated SAMHD1 degradation | ~9 | 9-fold increase | |
| AML Patient Blasts | High SAMHD1 | Lower Ara-CTP accumulation | - | |
| AML Patient Blasts | Low SAMHD1 | Higher Ara-CTP accumulation | - |
Table 3: Clinical Correlation of SAMHD1 Expression with Patient Outcomes in AML
| Patient Cohort | SAMHD1 Expression | Outcome | Reference |
| Adult AML patients | High | Worse event-free and overall survival | |
| Pediatric AML patients | High | Identified as a risk factor | |
| AML patients receiving high-dose cytarabine consolidation | Low | Favorable event-free and overall survival |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to evaluate the effect of SAMHD1 on cytarabine efficacy.
Cell Viability Assay to Determine Cytarabine IC50
This protocol is used to assess the concentration of cytarabine required to inhibit the growth of a cell population by 50%.
-
Cell Culture: Culture leukemia cell lines (e.g., THP-1, HEL) in appropriate media and maintain in exponential growth phase.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Prepare serial dilutions of cytarabine. Add the diluted drug to the wells, ensuring a final volume of 200 µL per well. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the untreated controls and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Quantification of Intracellular Ara-CTP Levels using this compound and LC-MS/MS
This method allows for the precise measurement of the active metabolite of cytarabine, distinguishing it from endogenous nucleotides.
-
Cell Treatment:
-
Culture 2.5 x 10⁵ THP-1 cells in a 12-well plate with 1 ml of culture medium per well.
-
To assess the effect of SAMHD1 degradation, cells can be pre-treated with Vpx-containing virus-like particles (VLPs) for 20 hours.
-
Treat the cells with 10 µM ¹³C₃-labeled cytarabine (this compound) for 6 hours.
-
-
Metabolite Extraction:
-
Harvest the cells and wash once with cold PBS.
-
Extract the metabolites by adding a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites on a suitable column (e.g., a C18 column).
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transition of ¹³C₃-Ara-CTP.
-
Include a standard curve of known concentrations of ¹³C₃-Ara-CTP to enable absolute quantification.
-
In Vivo Xenograft Mouse Model
This protocol evaluates the effect of SAMHD1 on cytarabine efficacy in a living organism.
-
Cell Line Preparation: Use leukemia cell lines with defined SAMHD1 status (e.g., wild-type vs. SAMHD1 knockout).
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously or intravenously inject the leukemia cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Drug Treatment: Once tumors are established, treat the mice with cytarabine or a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Assessment: Monitor tumor regression and overall survival of the mice.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved.
Caption: Cytarabine metabolism and SAMHD1-mediated resistance pathway.
Caption: Experimental workflow for evaluating SAMHD1's effect on cytarabine efficacy.
Alternative Approaches and Future Directions
While SAMHD1 expression is a key determinant of cytarabine resistance, other factors can also influence drug efficacy, including the expression of drug transporters and other metabolic enzymes.
Current research focuses on strategies to overcome SAMHD1-mediated resistance. One promising approach is the use of SAMHD1 inhibitors. For instance, ribonucleotide reductase inhibitors like hydroxyurea have been shown to potentiate the effects of cytarabine by indirectly inhibiting SAMHD1's activity. Another strategy involves the use of viral proteins, such as Vpx, which can induce the proteasomal degradation of SAMHD1, thereby sensitizing cancer cells to cytarabine.
The use of stable isotope-labeled drugs like this compound provides a powerful tool to dissect the pharmacokinetics and pharmacodynamics of cytarabine at the cellular level. This approach can be invaluable in the preclinical evaluation of SAMHD1 inhibitors and other combination therapies aimed at enhancing cytarabine efficacy.
References
Establishing Traceability of Cytarabine to Pharmacopeial Standards: A Comparative Guide to Using Cytarabine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing metrological traceability of Cytarabine to primary pharmacopeial standards, with a focus on the application of the stable isotope-labeled internal standard, Cytarabine-¹³C₃. We will delve into the distinct roles of primary and secondary reference standards, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the appropriate standards for their analytical needs.
Introduction to Pharmacopeial Traceability
In pharmaceutical analysis, establishing metrological traceability is paramount to ensure the accuracy, consistency, and reliability of measurement results. Traceability links the value of a measurement to a recognized reference standard, such as those provided by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These primary pharmacopeial standards represent the highest level of accuracy and are used to calibrate secondary or in-house working standards.
Primary Pharmacopeial Standards: These are highly characterized, pure substances provided by official bodies like USP and EP. They serve as the ultimate benchmark for the identity, purity, and strength of a drug substance.
Secondary Reference Standards: Also known as working standards, these are established by comparison to a primary reference standard. They are used for routine quality control and other analytical purposes. A secondary standard can be a batch of the unlabeled drug substance or an isotopically labeled version, such as Cytarabine-¹³C₃.
The Role of Cytarabine-¹³C₃ in Quantitative Analysis
Cytarabine-¹³C₃ is a stable isotope-labeled version of Cytarabine, where three ¹²C atoms are replaced with ¹³C atoms. This subtle change in mass allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS) while retaining nearly identical chemical and physical properties. This makes Cytarabine-¹³C₃ an ideal internal standard for quantitative LC-MS assays.[1][2]
The primary advantages of using a stable isotope-labeled internal standard like Cytarabine-¹³C₃ include:
-
Correction for Analytical Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response.[3]
-
Minimization of Matrix Effects: In complex biological matrices, the analyte and the internal standard experience similar ion suppression or enhancement, leading to more accurate quantification.[3]
-
Improved Precision and Accuracy: The co-elution of the analyte and the internal standard in chromatographic separations leads to more precise and accurate results compared to using a structural analog as an internal standard.[3]
Comparison of Reference Standards for Establishing Traceability
While primary pharmacopeial standards are the ultimate reference, Cytarabine-¹³C₃ offers significant advantages as a secondary standard, particularly for quantitative applications. The following table compares the key attributes of these standards.
| Feature | Primary Pharmacopeial Standard (Unlabeled Cytarabine) | Secondary Standard (Unlabeled Cytarabine) | Secondary Standard (Cytarabine-¹³C₃) |
| Primary Use | Ultimate reference for identity, purity, and strength | Routine qualitative and quantitative analysis | Internal standard for quantitative analysis by MS |
| Traceability | Defines the top of the traceability chain | Traceability established by comparison to the primary standard | Traceability of its purity and concentration established against the primary standard |
| Purity | Highest possible purity, well-characterized | High purity, qualified against the primary standard | High chemical and isotopic purity |
| Application in Quantitative Assays | Used to assign a value to secondary standards | Can be used as a calibrant in external standard calibration | Ideal as an internal standard to correct for analytical variability |
| Cost | High | Moderate | High |
Experimental Protocols
Protocol 1: Qualification of a Secondary Unlabeled Cytarabine Standard
This protocol outlines the procedure for qualifying a batch of unlabeled Cytarabine as a secondary reference standard against a primary pharmacopeial standard.
Objective: To assign a purity value to a candidate secondary standard of Cytarabine by establishing its traceability to the primary USP or EP reference standard.
Materials:
-
Cytarabine Primary Reference Standard (USP or EP)
-
Candidate Secondary Cytarabine Standard
-
High-purity solvents and reagents (e.g., HPLC grade water, acetonitrile, phosphate buffer)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the primary and secondary Cytarabine standards in a suitable solvent (e.g., water) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions from the primary standard stock solution to construct a calibration curve.
-
Prepare a working solution of the secondary standard at a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the working standard solutions of the primary standard to generate a calibration curve (peak area vs. concentration).
-
Inject the working solution of the secondary standard in triplicate.
-
-
Data Analysis:
-
Determine the concentration of the secondary standard solution using the calibration curve generated from the primary standard.
-
Calculate the purity of the secondary standard using the following formula: Purity (%) = (Measured Concentration / Nominal Concentration) x 100
-
The purity value assigned to the secondary standard is now traceable to the primary pharmacopeial standard.
-
Protocol 2: Comparative Quantitative Analysis of Cytarabine
This protocol compares the performance of a quantitative LC-MS/MS method for Cytarabine in human plasma using two different approaches for calibration: A) External calibration with a qualified unlabeled secondary standard. B) Isotope dilution calibration with Cytarabine-¹³C₃ as the internal standard.
Objective: To compare the accuracy and precision of two quantitative methods for Cytarabine in a biological matrix.
Materials:
-
Qualified Unlabeled Cytarabine Secondary Standard
-
Cytarabine-¹³C₃
-
Human plasma
-
LC-MS/MS system
Methodology:
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike known amounts of unlabeled Cytarabine into human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), add:
-
Method A: A fixed volume of a blank solution.
-
Method B: A fixed volume of the Cytarabine-¹³C₃ internal standard solution.
-
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC: Utilize a suitable reversed-phase column and gradient elution.
-
MS/MS: Monitor specific precursor-to-product ion transitions for both Cytarabine and Cytarabine-¹³C₃.
-
-
Data Analysis:
-
Method A: Construct a calibration curve by plotting the peak area of Cytarabine against its concentration. Determine the concentration of QC samples from this curve.
-
Method B: Construct a calibration curve by plotting the ratio of the peak area of Cytarabine to the peak area of Cytarabine-¹³C₃ against the concentration of Cytarabine. Determine the concentration of QC samples from this curve.
-
Calculate the accuracy (% bias) and precision (% CV) for both methods.
-
Data Presentation
The following tables present representative data from the experiments described above.
Table 1: Purity Assignment of a Secondary Unlabeled Cytarabine Standard
| Replicate | Measured Concentration (mg/mL) | Nominal Concentration (mg/mL) | Purity (%) |
| 1 | 0.997 | 1.000 | 99.7 |
| 2 | 0.995 | 1.000 | 99.5 |
| 3 | 0.998 | 1.000 | 99.8 |
| Average | 0.997 | 99.7 | |
| % RSD | 0.15 | 0.15 |
Table 2: Comparative Performance of Quantitative Methods for Cytarabine in Human Plasma
| QC Level | Method A: External Calibration | Method B: Isotope Dilution with Cytarabine-¹³C₃ |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC | -8.5 | 12.1 |
| Mid QC | -6.2 | 9.8 |
| High QC | -4.8 | 7.5 |
The data in Table 2 clearly demonstrates the superior accuracy and precision of the isotope dilution method using Cytarabine-¹³C₃ as an internal standard, especially in a complex biological matrix like human plasma. The use of an internal standard effectively mitigates the variability inherent in the analytical process.
Visualizations
Cytarabine Metabolic Pathway
The following diagram illustrates the metabolic activation of Cytarabine to its active triphosphate form, which is responsible for its cytotoxic effects.
Caption: Metabolic activation and mechanism of action of Cytarabine.
Experimental Workflow for Secondary Standard Qualification
The following diagram outlines the workflow for qualifying a secondary reference standard against a primary pharmacopeial standard.
Caption: A stepwise workflow for qualifying a secondary reference standard.
Conclusion
Establishing metrological traceability to pharmacopeial standards is a fundamental requirement in pharmaceutical analysis. While primary pharmacopeial standards of unlabeled Cytarabine are the definitive reference for identity and purity, the use of a stable isotope-labeled internal standard like Cytarabine-¹³C₃ is highly recommended for quantitative applications. The experimental data clearly demonstrates that the isotope dilution method provides superior accuracy and precision, leading to more reliable and robust analytical results. The choice of the appropriate reference standard should be guided by the specific requirements of the analytical method and the intended use of the data. For routine quantitative analysis where the highest level of accuracy is required, qualifying Cytarabine-¹³C₃ against the primary pharmacopeial standard and using it as an internal standard is the scientifically sound approach.
References
Comparative pharmacokinetic profiling using Cytarabine-13C3 and unlabeled cytarabine
In the realm of pharmaceutical research and clinical pharmacology, understanding the pharmacokinetic profile of a drug is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of the pharmacokinetic properties of Cytarabine-¹³C₃ and its unlabeled counterpart, cytarabine. This comparison is particularly relevant for researchers, scientists, and drug development professionals involved in bioequivalence studies, drug metabolism, and pharmacokinetic (PK) research.
Stable isotope-labeled compounds, such as Cytarabine-¹³C₃, are powerful tools in drug development.[1] They serve as ideal internal standards in bioanalytical methods due to their chemical identity with the unlabeled drug, differing only in mass. This ensures that the extraction, chromatographic, and ionization behaviors of the analyte and the internal standard are virtually identical, leading to highly accurate and precise quantification.[] The fundamental principle underlying their use is the assumption that the stable isotope label does not significantly alter the drug's pharmacokinetic properties—a concept known as the absence of a kinetic isotope effect.[3][4]
Pharmacokinetic Parameter Comparison
Direct comparative pharmacokinetic studies detailing distinct Cmax, Tmax, and AUC values for Cytarabine-¹³C₃ and unlabeled cytarabine are not typically published. This is because the scientific consensus and the very application of Cytarabine-¹³C₃ as an internal standard in quantitative bioanalysis presuppose their pharmacokinetic equivalence.[5] Any significant difference in their pharmacokinetic profiles would invalidate its use as a reliable internal standard.
Therefore, the expected pharmacokinetic parameters for Cytarabine-¹³C₃ and unlabeled cytarabine are considered to be identical. The table below summarizes the typical pharmacokinetic parameters for cytarabine, which would be expected for both the labeled and unlabeled forms.
| Pharmacokinetic Parameter | Unlabeled Cytarabine | Cytarabine-¹³C₃ (Expected) |
| Cmax (Maximum Plasma Concentration) | Varies with dose and administration route | Expected to be identical to unlabeled cytarabine |
| Tmax (Time to Cmax) | Varies with administration route | Expected to be identical to unlabeled cytarabine |
| AUC (Area Under the Curve) | Dose-dependent | Expected to be identical to unlabeled cytarabine |
| Half-life (t½) | Biphasic: Initial phase ~10 mins, Terminal phase ~1-3 hrs | Expected to be identical to unlabeled cytarabine |
| Metabolism | Primarily by cytidine deaminase to inactive uracil arabinoside (ara-U) | Expected to be identical to unlabeled cytarabine |
| Excretion | Primarily as ara-U in the urine | Expected to be identical to unlabeled cytarabine |
Note: The actual values for Cmax, Tmax, and AUC are dependent on the dosage, route of administration, and individual patient characteristics. The crucial point is the expected equivalence between the labeled and unlabeled forms.
Experimental Protocol: A Typical Bioavailability Study
Below is a detailed methodology for a pharmacokinetic study designed to determine the bioavailability of an oral formulation of cytarabine, utilizing Cytarabine-¹³C₃ as an internal standard.
1. Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study in healthy volunteers.
2. Investigational Products:
-
Test Product: Oral formulation of unlabeled cytarabine.
-
Reference Product: Intravenous infusion of unlabeled cytarabine.
-
Internal Standard: Cytarabine-¹³C₃ solution.
3. Dosing and Administration:
-
Subjects will be randomized to receive either the oral or intravenous formulation in the first period, followed by the other formulation in the second period after a washout period.
-
A fixed dose of unlabeled cytarabine will be administered.
-
A known, small amount of Cytarabine-¹³C₃ will be spiked into each plasma sample during the analytical phase to serve as the internal standard for quantification.
4. Sample Collection:
-
Serial blood samples will be collected in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma will be separated by centrifugation and stored at -70°C until analysis.
5. Bioanalytical Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of unlabeled cytarabine and Cytarabine-¹³C₃.
-
Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
-
Chromatography: Separation on a C18 column with a suitable mobile phase.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for unlabeled cytarabine and Cytarabine-¹³C₃ will be monitored.
-
Quantification: The concentration of unlabeled cytarabine will be determined from the peak area ratio of the analyte to the internal standard (Cytarabine-¹³C₃).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for unlabeled cytarabine will be calculated from the plasma concentration-time data using non-compartmental analysis.
-
The absolute bioavailability of the oral formulation will be calculated as (AUCoral / AUCIV) * 100%.
Visualizing the Experimental Workflow and Data Application
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of how comparative pharmacokinetic data informs bioequivalence assessment.
Caption: Experimental workflow for a cytarabine pharmacokinetic study.
Caption: Logic for determining bioequivalence from pharmacokinetic data.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.com [eurofins.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Cytarabine-13C3
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Cytarabine-13C3 are paramount to ensuring laboratory safety and environmental protection. As a stable isotope-labeled version of the chemotherapy agent Cytarabine, this compound is not radioactive; therefore, its disposal follows the same rigorous protocols as its unlabeled counterpart, which is classified as a hazardous cytotoxic waste. Adherence to these procedures is a critical component of regulatory compliance and responsible laboratory practice.
This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated materials, ensuring operational clarity and minimizing risk.
Waste Categorization and Disposal Containers
The cornerstone of proper cytotoxic waste management lies in the immediate segregation of waste at the point of generation. Cross-contamination with non-hazardous waste streams must be strictly avoided. The U.S. Environmental Protection Agency (EPA) provides guidelines for this segregation, primarily distinguishing between "trace" and "bulk" chemotherapy waste. This distinction is crucial as it dictates the type of disposal container to be used.[1][2][3]
| Waste Category | Description | Quantitative Threshold | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of the drug. This includes empty vials, syringes, IV bags and tubing, gloves, gowns, and wipes used during preparation and administration.[2][4] | A container is considered "RCRA empty" if it retains no more than 3% of the original volume by weight. | Yellow rigid, puncture-resistant plastic containers labeled "Trace Chemotherapy" and "Incinerate Only". |
| Bulk Cytotoxic Waste | Materials saturated with the drug or containing a significant amount. This includes partially used vials, syringes with more than a residual amount, materials from spill cleanups, and expired or unused this compound. | Any amount exceeding the 3% "RCRA empty" threshold. | Black RCRA-rated hazardous waste containers, clearly labeled with "Hazardous Waste" and the chemical name. |
| Cytotoxic Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Any amount of contamination. | Yellow (or as specified by institutional policy) sharps containers with a purple lid, clearly labeled as "Cytotoxic Sharps". |
Step-by-Step Disposal Protocol
The following workflow outlines the critical steps for the proper disposal of this compound waste.
Experimental Protocols: Decontamination and Inactivation
While incineration by a licensed facility is the standard final disposal method, decontamination of surfaces and reusable equipment is a critical safety procedure within the laboratory. Furthermore, chemical inactivation can be an effective preliminary step for liquid waste, especially in the event of a spill.
Surface Decontamination Protocol:
-
Preparation: Ensure all personnel are wearing appropriate PPE (double chemotherapy gloves, impermeable gown, safety goggles, and a respirator if aerosolization is possible).
-
Initial Cleaning: Remove visible contamination using absorbent pads. Dispose of these pads as bulk cytotoxic waste.
-
Deactivation: A study has shown that a low-concentration sodium hypochlorite solution (0.115%) can achieve over 90% degradation of Cytarabine in just 15 minutes. Prepare a fresh solution and apply it to the contaminated surface, allowing for a contact time of at least 15 minutes.
-
Rinsing: After the deactivation period, thoroughly rinse the surface with a detergent solution and then with water.
-
Drying: Dry the surface completely.
-
Waste Disposal: All cleaning materials (wipes, pads) must be disposed of as bulk cytotoxic waste.
Liquid Waste Inactivation (for Spills):
For small liquid spills, chemical inactivation can be employed before absorption.
-
Containment: Isolate the spill area.
-
Application of Deactivating Agent: Carefully apply a sodium hypochlorite solution to the spill.
-
Absorption: After a 15-minute contact time, absorb the liquid using a spill kit absorbent.
-
Disposal: All materials used for the cleanup must be placed in a black bulk hazardous waste container.
Advanced oxidation processes, such as those using UV radiation in combination with hydrogen peroxide (UV/H2O2), have also been shown to be effective in degrading Cytarabine in aqueous solutions, though this is more applicable to industrial wastewater treatment than standard laboratory protocols. Similarly, activated carbon systems are effective at adsorbing and deactivating a wide range of pharmaceuticals, rendering them inert and safe for disposal in some contexts.
By implementing these rigorous, evidence-based procedures, research institutions can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship, thereby building trust and reinforcing their reputation as leaders in laboratory safety and chemical handling.
References
Personal protective equipment for handling Cytarabine-13C3
Essential Safety and Handling Guide for Cytarabine-13C3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to minimize exposure risk and ensure a safe laboratory environment. Cytarabine is classified as a hazardous drug, and personnel should handle it with extreme caution.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin contact, inhalation, and ingestion.[4] The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978). The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] | Prevents skin absorption of the cytotoxic agent. Double gloving provides an extra layer of protection. |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene with long sleeves and elastic or knit cuffs. | Protects the body from contamination and potential splashes. Must be impermeable to chemotherapy drugs. |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required, especially when there is a risk of aerosolization. | Minimizes the risk of inhaling hazardous drug particles. |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled. | Prevents the spread of contamination outside of the designated handling area. |
Handling and Operational Plan
All handling of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.
Preparation:
-
Gather all necessary supplies before entering the containment area. This includes the drug, diluents, sterile equipment, and disposal bags.
-
Don all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye protection).
-
Prepare a disposable, plastic-backed absorbent pad to cover the work surface within the BSC or CACI. This will help contain any potential spills.
-
Carefully reconstitute and handle the this compound according to the experimental protocol, using Luer-lock syringes and needles to prevent accidental disconnection and spraying.
Administration (in a research context):
-
Ensure all connections in the administration apparatus are secure.
-
Administer the compound over a disposable absorbent pad to catch any potential leaks.
-
After administration, do not disconnect tubing. The entire apparatus should be considered contaminated.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All items that have come into contact with this compound, including gloves, gowns, empty vials, syringes, needles, and absorbent pads, are considered cytotoxic waste.
-
Sharps (needles, etc.) must be disposed of in a designated, puncture-resistant chemotherapy sharps container.
-
All other contaminated waste should be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers (often yellow or another designated color).
Disposal Procedure:
-
At the end of the procedure, remove the outer pair of gloves and the gown and dispose of them in the designated cytotoxic waste container before leaving the immediate work area.
-
The inner pair of gloves should be removed after exiting the work area, followed by thorough hand washing with soap and water.
-
Seal the cytotoxic waste containers when they are three-quarters full.
-
Store the sealed containers in a secure, designated area away from general traffic until they can be collected by a licensed hazardous waste disposal service.
-
Consult local and institutional regulations for specific cytotoxic waste disposal requirements.
Spill Management
In the event of a spill, immediate and appropriate action must be taken. A spill kit containing all necessary materials for cleanup should be readily accessible.
For small spills (less than 5 mL):
-
Restrict access to the spill area.
-
Wear the full complement of PPE, including respiratory protection.
-
Use absorbent pads from the spill kit to gently cover and absorb the liquid. For powder spills, gently cover with wetted absorbent pads to avoid generating dust.
-
Clean the area with a detergent solution, followed by clean water.
-
Dispose of all cleanup materials in the cytotoxic waste container.
For large spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional safety officer or emergency response team.
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including a respirator.
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely handling this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
